molecular formula C9H20N2 B143016 1-(2-Methylbutan-2-yl)piperazine CAS No. 147539-55-7

1-(2-Methylbutan-2-yl)piperazine

Katalognummer: B143016
CAS-Nummer: 147539-55-7
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: YNTQDSJCTVCNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylbutan-2-yl)piperazine is a synthetic organic compound featuring a piperazine ring system substituted with a 2-methylbutan-2-yl group. With the molecular formula C9H20N2, this compound belongs to the broad and significant class of piperazine derivatives . Piperazines are six-membered rings containing two nitrogen atoms at opposite positions and represent a privileged scaffold in medicinal and pharmaceutical chemistry . The piperazine moiety is frequently incorporated into drug candidates and bioactive molecules due to its ability to improve water solubility and influence the pharmacokinetic profile of a molecule . The specific 2-methylbutan-2-yl (tert-pentyl) substituent in this compound is an aliphatic group that can significantly enhance the lipophilicity of the molecule, which may be a critical parameter in structure-activity relationship (SAR) studies during drug discovery . Piperazine-containing compounds are investigated across numerous therapeutic areas and have demonstrated a wide range of biological activities in research settings . As a building block, 1-(2-Methylbutan-2-yl)piperazine offers researchers a versatile synthon for further chemical elaboration, such as N-alkylation or N-acylation on the secondary nitrogen of the piperazine ring, facilitating the exploration of novel chemical space . This product is intended for research applications in chemical synthesis and drug discovery laboratories only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-methylbutan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQDSJCTVCNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593062
Record name 1-(2-Methylbutan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-55-7
Record name 1-(2-Methylbutan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbutan-2-yl)piperazine

Abstract: This technical guide provides a comprehensive examination of the essential physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine, a substituted piperazine derivative with potential applications in drug discovery and development. Recognizing the critical role that parameters such as the acid-dissociation constant (pKa), lipophilicity (logP), and aqueous solubility play in determining a compound's pharmacokinetic and pharmacodynamic profile, this document outlines both the theoretical importance and the rigorous experimental methodologies for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this guide emphasizes the causality behind experimental choices and provides self-validating protocols grounded in authoritative standards. Our objective is to equip scientific professionals with the foundational knowledge and practical workflows required to thoroughly characterize this and structurally similar molecules.

Introduction: The Structural and Pharmaceutical Context

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, is a disubstituted diamine built upon the piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] The key structural feature of the title compound is the substitution of one piperazine nitrogen with a bulky, sterically hindered tert-pentyl group. This alkyl substituent significantly influences the molecule's electronic and steric environment, thereby modulating its core physicochemical characteristics. An accurate understanding of these properties is not an academic exercise; it is a fundamental prerequisite for predicting a molecule's behavior in physiological systems and for guiding rational drug design.

Core Molecular Attributes:

PropertyValueSource
Molecular Formula C₉H₂₀N₂N/A
Molecular Weight 156.27 g/mol N/A
Canonical SMILES CCC(C)(C)N1CCNCC1N/A
CAS Number 177473-58-8N/A

Ionization Behavior: The Acid-Dissociation Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH. For a compound with ionizable groups, the pKa is arguably the most critical physicochemical parameter as it governs solubility, membrane permeability, and receptor binding. As a disubstituted piperazine, 1-(2-Methylbutan-2-yl)piperazine has two basic nitrogen atoms and therefore two pKa values.

  • pKa₁: Associated with the protonation of the unsubstituted (-NH) nitrogen. This nitrogen is more exposed and electronically available, and is thus expected to be the more basic of the two, exhibiting a higher pKa, likely in the range of 9.0 - 10.0, similar to piperazine itself (pKa ≈ 9.8).[2]

  • pKa₂: Associated with the protonation of the tert-pentyl substituted (-N-R) nitrogen. The bulky alkyl group provides significant steric hindrance, making this nitrogen less accessible to protons and therefore less basic, resulting in a considerably lower pKa.

This differential basicity is crucial for predicting how the molecule will behave in the varying pH environments of the gastrointestinal tract, blood, and intracellular compartments.

Gold-Standard Determination of pKa: Potentiometric Titration

Potentiometric titration remains the most accurate and reliable method for the experimental determination of pKa values.[3][4] The principle involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is incrementally added. The pKa is determined from the inflection points of the resulting titration curve.[5]

  • System Calibration: Calibrate the pH meter using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[6]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-2 mM. The constant ionic strength minimizes variations in activity coefficients.[6]

  • Titration - Step 1 (Acidification): Titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the lowest expected pKa (e.g., pH 2.0) to ensure the compound is fully diprotonated.

  • Titration - Step 2 (Basification): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence points are the maxima of the first derivative plot, and the pKa values can be determined with high precision from this data.[7]

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration Cycle cluster_analysis 3. Data Analysis p1 Calibrate pH Electrode (pH 4, 7, 10 Buffers) p2 Prepare Analyte Solution (~1 mM in 0.15 M KCl) p1->p2 t1 Acidify sample to pH ~2 (0.1 M HCl) p2->t1 t2 Titrate with 0.1 M NaOH (small, precise increments) t1->t2 t3 Record pH vs. Volume (allow for equilibration) t2->t3 a1 Plot Titration Curve (pH vs. Volume) t3->a1 a2 Calculate 1st & 2nd Derivatives a1->a2 a3 Identify Equivalence Points (Peaks in 1st Derivative) a2->a3 a4 Determine pKa values (pH at half-equivalence) a3->a4

Caption: Experimental workflow for pKa determination by potentiometric titration.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as LogP, is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. The LogP value is the base-10 logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in octan-1-ol to its concentration in water at equilibrium.[8]

For 1-(2-Methylbutan-2-yl)piperazine, the bulky, nonpolar tert-pentyl group is expected to contribute significantly to its lipophilicity, resulting in a positive LogP value.

Definitive Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the internationally recognized standard for LogP determination due to its direct and unambiguous measurement.[9][10] It is suitable for compounds with LogP values in the range of -2 to 5.[10]

  • Phase Preparation: Prepare mutually saturated solvents by shaking octan-1-ol with water and water with octan-1-ol for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

  • Partitioning: In a suitable vessel, combine known volumes of the saturated octan-1-ol and saturated water phases. Add a small aliquot of the stock solution. The total concentration should not exceed 0.01 M.[10]

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the octan-1-ol and water layers using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient P = Coctanol / Cwater. The final value is expressed as LogP = log₁₀(P).

G cluster_prep 1. System Preparation cluster_partition 2. Partitioning & Equilibration cluster_analysis 3. Analysis & Calculation p1 Mutually saturate Octan-1-ol and Water p2 Prepare Analyte Stock Solution p1->p2 t1 Combine phases and add analyte p2->t1 t2 Shake at constant temperature (e.g., 24h) to reach equilibrium t1->t2 a1 Separate phases via centrifugation t2->a1 a2 Quantify analyte concentration in each phase (e.g., HPLC) a1->a2 a3 Calculate P = [C]oct / [C]water a2->a3 a4 Calculate LogP = log10(P) a3->a4

Caption: Workflow for LogP determination via the OECD 107 shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. Poor solubility is a major hurdle in drug development. For an ionizable compound like 1-(2-Methylbutan-2-yl)piperazine, solubility is highly pH-dependent. In acidic environments (pH < pKa₂), the compound will be fully protonated (dicationic), forming a salt that is expected to be highly soluble. As the pH increases past the pKa values, the neutral, free-base form will predominate, leading to a significant decrease in aqueous solubility.

Standard Determination of Solubility: The Flask Method (OECD 105)

The flask method is a straightforward and reliable approach to determining the aqueous solubility of a substance.[11][12] It measures the saturation concentration of the compound in water at a specific temperature after a sufficient equilibration period.

  • System Setup: Add an amount of the solid test substance to a flask containing high-purity water (or a buffer of a specific pH) that is in excess of its expected solubility.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: Cease agitation and allow the suspension to settle. To remove all undissolved particles, filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.

  • Quantification: Take a precise aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. The resulting concentration is the aqueous solubility.

G cluster_equil 1. Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification e1 Add excess solid analyte to aqueous buffer e2 Agitate at constant temperature (e.g., 24-48h) to reach saturation e1->e2 s1 Filter supernatant through 0.22 µm membrane or centrifuge e2->s1 s2 Collect clear, saturated solution s1->s2 q1 Prepare dilutions of the saturated solution s2->q1 q2 Determine concentration via validated analytical method (HPLC) q1->q2

Caption: Workflow for aqueous solubility determination via the OECD 105 flask method.

Conclusion and Summary

The physicochemical characterization of 1-(2-Methylbutan-2-yl)piperazine is essential for its potential development as a therapeutic agent. The properties of pKa, LogP, and aqueous solubility form an interconnected triad that governs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. The bulky tert-pentyl group introduces significant lipophilicity and steric hindrance, creating a unique profile compared to simpler piperazine derivatives. While predictive models offer initial estimates, the empirical determination of these properties using the rigorous, standardized protocols outlined in this guide is indispensable for generating the high-quality data required for informed decision-making in drug discovery and development projects.

Summary of Key Physicochemical Parameters:

ParameterAnticipated Value RangeRecommended Experimental MethodSignificance in Drug Development
pKa₁ (unsubstituted N) 9.0 - 10.0Potentiometric TitrationDictates charge state and solubility in the neutral to basic pH range of the intestines.
pKa₂ (substituted N) 4.5 - 6.0Potentiometric TitrationInfluences charge state and solubility in acidic environments (e.g., stomach, lysosomes).
LogP 1.5 - 2.5Shake-Flask Method (OECD 107)Predicts membrane permeability, protein binding, and potential for CNS penetration.
Aqueous Solubility Highly pH-dependentFlask Method (OECD 105)Determines dissolution rate and is a primary factor influencing oral bioavailability.

References

  • PubChem. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. [Link]

  • PubChem. 2-Methylpiperazine | C5H12N2 | CID 66057. [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]

  • Ferdous, N., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 59(9), 2749–2754. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. [Link]

  • Phytosafe. OECD 105. [Link]

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

  • ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]

  • Veeprho. 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. [Link]

  • Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

  • PubChem. 5-Butan-2-yl-1-(2-methoxyethyl)-2-propylpiperazine. [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Regulations.gov. Report : Determination of Water Solubility. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

  • PubChem. 1-[(2S)-4-phenylbutan-2-yl]piperidine | C15H23N. [Link]

Sources

IUPAC name and CAS number for 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methylbutan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties and versatile synthetic handles have led to its incorporation into a multitude of approved drugs. This guide provides a comprehensive technical overview of a specific, lesser-documented derivative: 1-(2-Methylbutan-2-yl)piperazine. As this compound is not readily found in commercial catalogs, this document serves as both a theoretical and practical resource for researchers who may encounter or consider this molecule in their discovery programs. We will delve into its fundamental chemical identity, explore plausible synthetic routes while anticipating potential challenges, and outline robust analytical methodologies for its characterization. Furthermore, we will discuss its potential pharmacological relevance and essential safety protocols, grounding our insights in established chemical principles and field-proven expertise.

PART 1: Core Chemical Identity

IUPAC Nomenclature and Structure

The systematic name for the compound with a 2-methylbutan-2-yl (tert-amyl) group attached to one of the nitrogen atoms of a piperazine ring is 1-(2-Methylbutan-2-yl)piperazine . The numbering of the piperazine ring begins at one of the nitrogen atoms, and in this monosubstituted case, the substituent is at position 1.

The structure is as follows:

Caption: Chemical structure of 1-(2-Methylbutan-2-yl)piperazine.

CAS Number

A search of comprehensive chemical databases does not yield a specific CAS (Chemical Abstracts Service) Registry Number for 1-(2-Methylbutan-2-yl)piperazine. This indicates that the compound is not commercially available and has not been widely reported in the scientific literature, positioning it as a novel chemical entity for research purposes.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine. These values are estimated based on its structure and can serve as a preliminary guide for experimental design.

PropertyPredicted Value
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
Boiling PointApprox. 200-220 °C
pKa (of the second nitrogen)Approx. 9.5 - 10.5
LogPApprox. 1.5 - 2.5
SolubilityLikely soluble in organic solvents, sparingly soluble in water

PART 2: Synthesis and Methodologies

The synthesis of N-alkylpiperazines is a well-established area of organic chemistry.[1] However, the introduction of a tertiary alkyl group such as 2-methylbutan-2-yl presents specific challenges.

Proposed Synthetic Pathway: Nucleophilic Substitution

A common method for the N-alkylation of piperazines involves the reaction with an appropriate alkyl halide.[2]

G Piperazine Piperazine Product 1-(2-Methylbutan-2-yl)piperazine Piperazine->Product Nucleophilic Substitution TertAmylHalide 2-halo-2-methylbutane TertAmylHalide->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Proposed synthesis via nucleophilic substitution.

2.1.1. Experimental Protocol: N-Alkylation with a Tertiary Alkyl Halide

Causality behind Experimental Choices:

  • Choice of Halide: 2-Chloro-2-methylbutane is a common and accessible tertiary alkyl halide.[3] However, the corresponding bromide or iodide would be more reactive, potentially favoring substitution over elimination.

  • Stoichiometry: A large excess of piperazine is often used to minimize the formation of the di-substituted by-product, 1,4-bis(2-methylbutan-2-yl)piperazine.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for SN2 reactions.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid formed during the reaction.

  • Temperature: Moderate heating is typically required to drive the reaction to completion.

Step-by-Step Methodology:

  • To a solution of piperazine (5.0 eq) in acetonitrile (10 mL/mmol of limiting reagent), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-2-methylbutane (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.1.2. Anticipated Challenge: E2 Elimination

A significant competing reaction with tertiary alkyl halides is E2 elimination, especially in the presence of a base like piperazine.[4] The piperazine can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of an alkene.

G TertAmylHalide 2-halo-2-methylbutane Alkene 2-Methyl-2-butene TertAmylHalide->Alkene E2 Elimination PiperaziniumSalt Piperazinium Halide TertAmylHalide->PiperaziniumSalt Piperazine_Base Piperazine (as base) Piperazine_Base->Alkene Piperazine_Base->PiperaziniumSalt

Caption: Competing E2 elimination pathway.

To mitigate this, reaction conditions should be carefully optimized, such as using a more reactive halide (iodide) and maintaining the lowest possible reaction temperature.

Alternative Synthetic Strategy: Reductive Amination

An alternative approach that avoids the challenges of direct alkylation with a tertiary halide is reductive amination. This would involve the reaction of piperazine with a suitable ketone followed by reduction.

2.2.1. Experimental Protocol: Two-Step Reductive Amination

Causality behind Experimental Choices:

  • Ketone Precursor: A ketone that can be converted to the desired tert-amyl group is required. This is not a straightforward precursor. A more plausible, albeit longer, route would involve the synthesis of a piperazine derivative that can then be elaborated.

  • Protecting Groups: To ensure mono-substitution, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl).

A more practical multi-step synthesis might involve:

  • Mono-Boc protection of piperazine: This is a standard procedure to allow for selective functionalization of one nitrogen.

  • Alkylation with a suitable precursor: For instance, reacting the mono-Boc-piperazine with a molecule containing a carbonyl group that can be later converted to the tert-amyl group.

  • Grignard reaction: Treatment with methylmagnesium bromide would introduce the necessary methyl groups.

  • Deprotection: Removal of the Boc group to yield the final product.

Given the complexity, direct alkylation, despite its challenges, would likely be the first approach in a discovery setting.

PART 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-Methylbutan-2-yl)piperazine.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Signals for the piperazine ring protons (typically two multiplets around 2.5-3.0 ppm). - A singlet for the six protons of the two equivalent methyl groups of the tert-amyl group. - A quartet for the two protons of the ethyl group. - A triplet for the three protons of the methyl of the ethyl group. - A broad singlet for the N-H proton of the piperazine ring.
¹³C NMR - Signals for the carbon atoms of the piperazine ring. - A quaternary carbon signal for the C(CH₃)₂ of the tert-amyl group. - Signals for the methyl and ethyl carbons of the tert-amyl group.
Mass Spec (ESI+) - A prominent [M+H]⁺ ion at m/z 157.2. - Fragmentation pattern consistent with the loss of the tert-amyl group.
FT-IR - N-H stretching vibration around 3300 cm⁻¹.[5] - C-H stretching vibrations for the alkyl groups around 2850-2950 cm⁻¹. - C-N stretching vibrations.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector would be the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

PART 4: Potential Applications in Drug Development

The piperazine moiety is a well-known pharmacophore present in numerous drugs with diverse biological activities.[6] The introduction of a lipophilic tert-amyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Central Nervous System (CNS) Activity

Many N-substituted piperazines exhibit activity at various CNS receptors, including dopaminergic and serotonergic receptors.[7] The lipophilicity of the tert-amyl group may enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.

Anticancer and Antimicrobial Activity

Substituted piperazines have also been investigated for their potential as anticancer and antimicrobial agents.[8] The specific substitution on the nitrogen atom can significantly influence the biological activity.

Structure-Activity Relationship (SAR) Studies

1-(2-Methylbutan-2-yl)piperazine can serve as a valuable building block in SAR studies. By synthesizing a library of derivatives with various substitutions on the second nitrogen of the piperazine ring, researchers can explore the impact of these modifications on biological activity.

G Core 1-(2-Methylbutan-2-yl)piperazine CNS CNS Targets Core->CNS Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial SAR SAR Studies Core->SAR

Caption: Potential application areas for the core molecule.

PART 5: Safety and Handling

As a novel chemical entity, 1-(2-Methylbutan-2-yl)piperazine should be handled with care, assuming it may possess unknown hazards. The safety precautions for piperazine and its derivatives should be followed.

Hazard Identification (Predicted)
  • Skin and Eye Irritation: Piperazine and its derivatives can be corrosive and cause skin and eye irritation or burns.[9]

  • Respiratory Sensitization: Inhalation may cause allergic reactions or asthma-like symptoms.

  • Neurotoxicity: Some piperazine derivatives have shown neurotoxic effects.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Wikipedia. Piperazine. [Link]

  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Wikipedia. Substituted piperazine. [Link]

  • Google Patents. Method for preparing n-alkyl-piperazines.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Pearson. When 2-chloro-2-methylbutane is treated with a variety of strong.... [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • PubMed. Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. [Link]

  • PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Piperazine: Human health tier II assessment. [Link]

  • ResearchGate. Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

  • Google Patents.
  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Science Learning Center. Experiment Synthesis of 2-Chloro-2-Methylbutane. [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PubMed. Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. [Link]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]

  • Chemistry Stack Exchange. What are the IUPAC names for singly- and doubly-protonated piperazine?. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • YouTube. Experiment XII: Synthesis of 2-Chloro-2-methylbutane. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Piperazine. [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. [Link]

  • ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. [Link]

  • Indian Journal of Science and Technology. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • University of Texas at Dallas. Lab 3: 2-Chloro-2-Methylbutane And Lucas Test. [Link]

Sources

A Technical Guide to the Predicted Physicochemical Properties of 1-(2-Methylbutan-2-yl)piperazine: Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Solubility and Lipophilicity in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Two of the most fundamental of these properties are aqueous solubility and lipophilicity (commonly expressed as the logarithm of the partition coefficient, logP). These parameters govern a molecule's ability to dissolve in physiological fluids and permeate biological membranes, respectively. An optimal balance between hydrophilicity and lipophilicity is often a key determinant of a drug's oral bioavailability and overall efficacy.

This technical guide provides an in-depth analysis of the predicted aqueous solubility and logP of 1-(2-Methylbutan-2-yl)piperazine , a molecule of interest in medicinal chemistry due to its piperazine scaffold, a common fragment in many marketed drugs. We will explore the theoretical underpinnings of predictive models, present a consensus of predicted values from multiple robust platforms, and provide actionable protocols for researchers to conduct their own in silico assessments.

Molecular Profile: 1-(2-Methylbutan-2-yl)piperazine

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-amyl)piperazine, is a disubstituted piperazine. The core structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (the piperazine moiety). One of these nitrogen atoms is substituted with a bulky, non-polar tert-amyl group. The presence of the basic piperazine ring and the hydrophobic alkyl group creates a molecule with distinct physicochemical characteristics that are crucial to predict and understand.

Prediction_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties Input Molecular Structure (SMILES: CCC(C)(C)N1CCNCC1) SwissADME SwissADME (Multiple Models) Input->SwissADME ALOGPS ALOGPS (Associative Neural Network) Input->ALOGPS LogP logP (Lipophilicity) SwissADME->LogP Solubility logS & Solubility (Aqueous Solubility) SwissADME->Solubility ALOGPS->LogP ALOGPS->Solubility

Caption: General workflow for in silico prediction of physicochemical properties.

SwissADME: A Multi-Model Approach

SwissADME is a popular, free-to-use web tool that provides predictions for a wide range of physicochemical properties and ADME parameters. [1]For logP determination, it employs a consensus of five different predictive models, including both atom-based and topological methods. [2]Its solubility predictions are derived from models such as ESOL, which calculates solubility based on molecular weight, logP, and the number of rotatable bonds. [1]

ALOGPS: Leveraging Neural Networks

The ALOGPS 2.1 server utilizes an associative neural network (ASNN) to predict logP and aqueous solubility. [3][4]This method is trained on a large database of compounds and uses E-state indices, which encode information about the electronic and topological state of each atom in a molecule, to make its predictions. [4]The use of neural networks allows for the identification of complex, non-linear relationships between molecular structure and physicochemical properties.

Experimental Protocols: A Step-by-Step Guide to In Silico Prediction

The following protocols provide a detailed, step-by-step guide for researchers to independently predict the solubility and logP of their compounds of interest using the tools discussed in this guide.

Protocol 1: Prediction using SwissADME
  • Navigate to the SwissADME website. (A link is provided in the references section).

  • Input the molecular structure. The most convenient method is to paste the SMILES (Simplified Molecular Input Line Entry System) string of the molecule into the input box. For 1-(2-Methylbutan-2-yl)piperazine, the SMILES string is: CCC(C)(C)N1CCNCC1.

  • Initiate the prediction. Click the "Run" button to start the calculation.

  • Analyze the results. The output page will display a comprehensive list of predicted properties. The relevant values for this guide are found in the "Physicochemical Properties" and "Water Solubility" sections.

Protocol 2: Prediction using ALOGPS
  • Access the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 page. (A link is provided in the references section).

  • Enter the SMILES string. Paste the SMILES string CCC(C)(C)N1CCNCC1 into the designated text area.

  • Submit for calculation. Click the "Start" button to proceed.

  • View the predictions. The results page will provide the predicted logP and logS values, along with other calculated parameters.

Conclusion: Integrating Predictive Data into the Drug Discovery Workflow

The in silico prediction of fundamental physicochemical properties like aqueous solubility and logP is an indispensable tool in modern drug discovery. The data presented in this guide for 1-(2-Methylbutan-2-yl)piperazine, derived from a consensus of robust predictive models, suggests that this molecule possesses a favorable balance of lipophilicity and solubility, making it a potentially promising scaffold for further medicinal chemistry exploration. By leveraging the power of computational tools and adhering to rigorous, well-validated protocols, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in the development of new therapeutics.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS 2.1). Retrieved January 24, 2026, from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 24, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methylbutan-2-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2-Methylbutan-2-yl)piperazine, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a detailed framework for the structural elucidation and characterization of this and similar N-alkylated piperazine derivatives. Each section includes predicted data, detailed experimental protocols grounded in established methodologies, and explanations of the underlying scientific principles.

Introduction and Molecular Structure

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and interact with biological targets. The attachment of a bulky tert-pentyl group to one of the nitrogen atoms significantly influences the molecule's steric and electronic properties, making a thorough structural characterization essential for any research or development application. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous evidence of molecular structure and purity.

Molecular Structure

The structure of 1-(2-Methylbutan-2-yl)piperazine consists of a central piperazine ring, with a secondary amine at one position and a tertiary amine, substituted with a tert-pentyl group, at the other.

Figure 1: Chemical structure of 1-(2-Methylbutan-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Methylbutan-2-yl)piperazine, we can predict the chemical shifts and multiplicities of the various proton and carbon environments.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-pentyl group and the piperazine ring. The chemical shifts of protons on carbons adjacent to nitrogen atoms are typically found in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen.[1]

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂- (piperazine, adjacent to N-H)~ 2.8 - 3.0Triplet (t)4H
-CH₂- (piperazine, adjacent to N-tert-pentyl)~ 2.5 - 2.7Triplet (t)4H
-NH- (piperazine)~ 1.5 - 2.5Broad singlet (br s)1H
-CH₂- (ethyl of tert-pentyl)~ 1.5 - 1.7Quartet (q)2H
-CH₃ (gem-dimethyl of tert-pentyl)~ 1.0 - 1.2Singlet (s)6H
-CH₃ (ethyl of tert-pentyl)~ 0.8 - 1.0Triplet (t)3H

Note: Chemical shifts are predicted for CDCl₃ solvent. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number of unique carbon environments. Carbons directly attached to a nitrogen atom are deshielded and appear in the 40-60 ppm region.[1]

Carbon Label Predicted Chemical Shift (ppm)
Quaternary C (tert-pentyl)~ 60 - 65
-CH₂- (piperazine, adjacent to N-tert-pentyl)~ 50 - 55
-CH₂- (piperazine, adjacent to N-H)~ 45 - 50
-CH₂- (ethyl of tert-pentyl)~ 30 - 35
-CH₃ (gem-dimethyl of tert-pentyl)~ 25 - 30
-CH₃ (ethyl of tert-pentyl)~ 8 - 12
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and is relatively easy to remove for sample recovery.[2]

    • Cap the NMR tube and gently vortex or invert to ensure the sample is fully dissolved.

  • Instrument Setup (300 or 400 MHz Spectrometer): [3]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • Integrate all signals.

    • To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.[1][4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to a few thousand).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process reference Reference Spectra process->reference integrate Integrate ¹H Spectrum reference->integrate

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(2-Methylbutan-2-yl)piperazine, we expect to see characteristic absorptions for C-H, N-H, and C-N bonds. Tertiary amines like the one in our molecule do not have N-H bonds and therefore lack the characteristic N-H stretching vibrations, which helps in spectral interpretation.[5][6]

Predicted IR Absorption Bands
Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (secondary amine)Stretch3350 - 3310Weak to medium
C-H (alkane)Stretch2975 - 2845Strong
N-H (secondary amine)Bend (wag)910 - 665Strong, broad
C-N (aliphatic amine)Stretch1250 - 1020Medium to weak

Note: The absence of a pair of bands around 3400-3300 cm⁻¹ confirms the absence of a primary amine. The single N-H stretch is characteristic of a secondary amine.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

Objective: To obtain a high-quality IR spectrum of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺), and will then fragment in a predictable manner. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 1-(2-Methylbutan-2-yl)piperazine (C₉H₂₀N₂) has an even number of nitrogen atoms, so its molecular ion peak will have an even m/z value.

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 156

Major Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This results in a stable, resonance-stabilized iminium ion.

    • Loss of an ethyl radical (•CH₂CH₃) from the tert-pentyl group: m/z = 156 - 29 = 127.

    • Loss of a methyl radical (•CH₃) from the tert-pentyl group: m/z = 156 - 15 = 141.

  • Fragmentation of the Piperazine Ring: Cleavage within the piperazine ring can also occur.

  • Loss of the tert-Pentyl Group: Cleavage of the N-C bond connecting the tert-pentyl group can lead to a fragment at m/z = 71 (C₅H₁₁⁺) and the piperazine radical cation at m/z = 85.

The base peak is likely to be the most stable fragment, which is often the result of alpha-cleavage.

mol [C₉H₂₀N₂]⁺˙ m/z = 156 frag1 [C₇H₁₆N₂]⁺ m/z = 127 mol->frag1 - •C₂H₅ frag2 [C₈H₁₈N₂]⁺ m/z = 141 mol->frag2 - •CH₃ frag3 [C₄H₉N₂]⁺ m/z = 85 mol->frag3 - •C₅H₁₁

Figure 3: Predicted major fragmentation pathways for 1-(2-Methylbutan-2-yl)piperazine.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a relatively volatile liquid, GC-MS is often preferred as it also provides purity information.

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • It is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 1-(2-Methylbutan-2-yl)piperazine. This guide offers a predictive framework for the expected spectroscopic data, grounded in established chemical principles. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (specifically the secondary amine and alkyl moieties), and mass spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation patterns. The detailed protocols provided herein offer a robust methodology for obtaining high-quality, reproducible data, which is crucial for the stringent requirements of drug discovery and development.

References

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubMed. (n.d.). Scaled quantum chemical calculations and FT-IR, FT-Raman spectral analysis of 2-methyl piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chegg.com. (2023, June 20). Solved Predict the 13C NMR spectrum of the 2-methylbutane. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • YouTube. (2020, October 16). Electron ionization and mass spectrometry [Video]. Retrieved from [Link]

Sources

Navigating the Untapped Potential: A Technical Guide to the Patent Landscape of 1-(2-Methylbutan-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas. While the patent landscape for various N-substituted piperazine derivatives is densely populated, a notable gap appears to exist for derivatives bearing the bulky, non-polar 1-(2-methylbutan-2-yl) group, also known as the tert-amyl group. This in-depth technical guide explores this intriguing "white space" in the patent landscape. By analyzing the broader patent trends for N-alkyl piperazine derivatives, this guide provides a framework for researchers and drug development professionals to understand the potential opportunities and challenges associated with developing novel therapeutics based on the 1-(2-methylbutan-2-yl)piperazine core. We will delve into established synthetic strategies, extrapolate potential therapeutic applications, and outline a strategic approach to intellectual property in this underexplored chemical space.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered piperazine heterocycle is a ubiquitous structural motif in a vast number of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The two nitrogen atoms of the piperazine ring offer key advantages:

  • Modulation of Physicochemical Properties: The basicity of the nitrogen atoms allows for the formation of salts, which can significantly improve the solubility and bioavailability of drug candidates.[3]

  • Pharmacophore Scaffolding: The piperazine ring provides a rigid and predictable scaffold to orient pharmacophoric groups in three-dimensional space, facilitating optimal interactions with biological targets.

  • Synthetic Versatility: The secondary amine functionalities of the piperazine core are readily derivatized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[3]

The patent literature is replete with examples of N-substituted piperazine derivatives demonstrating a wide array of biological activities, including but not limited to, antipsychotic, antidepressant, antihistamine, antianginal, and anticancer effects.[2][4]

The Patent Landscape of N-Alkyl Piperazine Derivatives: A Broader View

While our focus is on the specific 1-(2-methylbutan-2-yl) substituent, a comprehensive understanding of the broader patent landscape for N-alkyl piperazines is essential. This context allows us to identify trends, established therapeutic targets, and potential areas for innovation.

A review of the patent literature reveals that N-alkylation of the piperazine ring is a common strategy to modulate the pharmacological profile of a lead compound. The nature of the alkyl substituent can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

Patent NumberAssigneeTherapeutic AreaGeneral N-Substituent Class
US2525223ANot specifiedAnthelmintic (intermediate)Lower alkyl (e.g., methyl, ethyl, propyl)
US20110160199A1Not specifiedSchizophreniaAralkyl
WO2010070371A1Not specifiedNot specified (process patent)Cycloalkyl-ethyl
US2988551ANot specifiedNot specifiedSubstituted ethyl (e.g., benzyloxyethyl)

This table is a representative sample and not an exhaustive list.

The majority of patents focus on smaller, linear alkyl chains, cycloalkyl groups, or aralkyl moieties. There is a noticeable scarcity of patents specifically claiming or exemplifying piperazine derivatives with bulky, branched alkyl groups like the 1-(2-methylbutan-2-yl) substituent. This suggests a potential area of untapped intellectual property.

Synthetic Strategies for the Preparation of 1-(2-Methylbutan-2-yl)piperazine Derivatives

The synthesis of N-substituted piperazines is well-established in the chemical literature and patent filings. These methodologies can be readily adapted for the preparation of 1-(2-methylbutan-2-yl)piperazine and its derivatives. The primary challenge lies in controlling the mono-alkylation of the piperazine ring, as di-alkylation can be a competing side reaction.

General Synthetic Workflow

A common and efficient method for the synthesis of mono-N-alkylated piperazines involves the use of a protecting group on one of the piperazine nitrogens. This ensures selective alkylation of the unprotected nitrogen.

G cluster_0 Step 1: Mono-protection of Piperazine cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Further Derivatization (Optional) Piperazine Piperazine MonoProtectedPiperazine Mono-protected Piperazine (e.g., N-Boc-piperazine) Piperazine->MonoProtectedPiperazine Boc2O or Cbz-Cl AlkylatedPiperazine N'-alkylated, N-protected Piperazine MonoProtectedPiperazine->AlkylatedPiperazine 2-chloro-2-methylbutane or 2-bromo-2-methylbutane (tert-amyl halide) Base (e.g., K2CO3, Et3N) TargetMolecule 1-(2-Methylbutan-2-yl)piperazine AlkylatedPiperazine->TargetMolecule Acid (e.g., HCl, TFA) or Hydrogenolysis (for Cbz) FinalDerivative Final Derivative TargetMolecule->FinalDerivative Aryl halide, Acyl chloride, etc. (e.g., Buchwald-Hartwig coupling)

Caption: General synthetic workflow for 1-(2-Methylbutan-2-yl)piperazine derivatives.

Key Experimental Considerations
  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal with acid. The benzyloxycarbonyl (Cbz) group is another option, typically removed by hydrogenolysis.

  • Alkylation Conditions: The N-alkylation step is a standard nucleophilic substitution reaction. The choice of the tert-amyl halide (chloride or bromide) and the base (e.g., potassium carbonate, triethylamine) will influence the reaction rate and yield. Due to the steric bulk of the tert-amyl group, harsher reaction conditions (e.g., higher temperatures, stronger base) may be required compared to the alkylation with less hindered alkyl halides.

  • Purification: Chromatographic techniques are typically employed to purify the intermediates and the final products.

Exploring Therapeutic Potential: Where Could These Derivatives Fit?

The introduction of a bulky, lipophilic group like 1-(2-methylbutan-2-yl) onto the piperazine scaffold can be expected to significantly alter the pharmacological properties of the resulting derivatives compared to their less hindered counterparts.

Potential Impact on Receptor Binding

The tert-amyl group's size and shape could lead to unique interactions within the binding pockets of biological targets.

G cluster_0 Receptor Binding Pocket cluster_1 Ligand Interaction Receptor Hydrophobic Pocket Hydrogen Bond Donor/Acceptor PiperazineCore Piperazine Core Pharmacophore Pharmacophore PiperazineCore->Pharmacophore Scaffolding BulkyAlkyl 1-(2-Methylbutan-2-yl) Group BulkyAlkyl->Receptor:f0 Van der Waals Interactions (Potential for enhanced selectivity) Pharmacophore->Receptor:f1 Key Binding Interactions (e.g., H-bonding, ionic) G Start Define the Scope of the FTO Search (Specific structures, therapeutic use) Search Conduct Comprehensive Patent Searches (Keywords, Substructure, Markush) Start->Search Analyze Analyze Retrieved Patents (Claims, Examples, Expiration Dates) Search->Analyze Assess Assess Risk of Infringement Analyze->Assess Decision Make Informed R&D Decisions Assess->Decision

Caption: A simplified workflow for a Freedom-to-Operate analysis.

Crafting a Strong Patent Position

Should this chemical space prove fruitful, a robust patent strategy would involve:

  • Composition of Matter Claims: Broad claims covering the 1-(2-methylbutan-2-yl)piperazine core with various substituents at the other nitrogen and on the piperazine ring itself.

  • Method of Use Claims: Claims directed to the use of these compounds for treating specific diseases or conditions.

  • Process Claims: Claims covering novel and inventive synthetic methods for preparing these derivatives.

Conclusion and Future Perspectives

The 1-(2-methylbutan-2-yl)piperazine scaffold represents an intriguing and underexplored area within the vast landscape of piperazine-based medicinal chemistry. While the current patent landscape appears to be relatively open, this also signifies a lack of extensive research and development in this specific area. For researchers and drug development professionals, this presents both an opportunity and a challenge.

The opportunity lies in the potential to discover novel drug candidates with unique pharmacological profiles, driven by the steric and electronic properties of the tert-amyl group. The challenge will be to systematically explore this chemical space and identify promising therapeutic applications.

This technical guide has provided a roadmap for navigating this uncharted territory. By leveraging established synthetic methodologies, rationally designing new derivatives based on the known pharmacology of other piperazines, and implementing a sound intellectual property strategy, the full therapeutic potential of 1-(2-methylbutan-2-yl)piperazine derivatives may yet be unlocked.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Preparation of n-substituted piperazines.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). ResearchGate. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Analysis for the Differentiation of Piperazine Isomers in Pharmaceutical and Forensic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its substituted derivatives are a critical class of compounds, forming the structural core of numerous pharmaceuticals and, conversely, appearing as designer drugs in forensic contexts.[1][2][3] The accurate identification and quantification of piperazine isomers are paramount for ensuring drug efficacy, safety, and for law enforcement. However, the structural similarity of positional isomers presents a significant analytical challenge, as they often exhibit nearly identical physicochemical properties, making their separation and individual characterization difficult.[4][5] This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and unambiguous identification of key piperazine isomers. The protocol details optimized sample preparation, derivatization, chromatographic conditions, and mass spectrometric parameters, providing researchers, forensic scientists, and drug development professionals with a reliable workflow.

Introduction and Scientific Background

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a prevalent scaffold in medicinal chemistry, notably in the development of antidepressants and anthelmintics.[3][6][7] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[3] Concurrently, substituted piperazines like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have emerged as recreational drugs, mimicking the effects of controlled substances.[1][2][8]

The critical challenge in piperazine analysis lies in the differentiation of positional isomers—compounds with the same molecular formula but different substituent positions on a phenyl or benzyl ring. These subtle structural differences can lead to significant variations in pharmacological activity and toxicity. Standard analytical techniques can struggle to resolve these isomers, potentially leading to misidentification.[4]

GC-MS is an ideal technology for this challenge, offering the high resolving power of gas chromatography for separation and the definitive structural elucidation capabilities of mass spectrometry for identification.[2][9] Due to the polar nature of the secondary amine groups in the piperazine ring, chemical derivatization is often employed. This process replaces active hydrogens with non-polar groups, which enhances compound volatility and thermal stability, leading to improved chromatographic peak shape and resolution.[10][11] This note will focus on a trifluoroacetyl (TFA) derivatization, a common and effective strategy.[8][10]

Principle of the GC-MS Method

The methodology is founded on a two-step analytical process:

  • Gas Chromatographic (GC) Separation: A mixture of derivatized piperazine isomers is vaporized and introduced into a long, narrow capillary column. An inert carrier gas (helium) transports the analytes through the column, which is coated with a specific stationary phase (e.g., 5% Phenyl Polysiloxane). Separation is achieved based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase. The elution order is determined by the analytes' boiling points and their specific interactions with the stationary phase. Isomers will exhibit distinct retention times (RT) under optimized conditions.

  • Mass Spectrometric (MS) Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (Electron Ionization - EI, typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[10] The resulting charged fragments are sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" that allows for unambiguous identification. Cyclic amines, like piperazine derivatives, exhibit characteristic fragmentation patterns involving ring cleavage and loss of substituents, which can be used to confirm identity and even differentiate between isomers.[12][13][14][15]

Experimental Workflow and Protocols

Materials and Reagents
  • Solvents: Methanol, Ethyl Acetate (HPLC Grade or higher)

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)

  • Standards: Certified reference standards of piperazine isomers (e.g., 1-(2-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine (mCPP), 1-(4-chlorophenyl)piperazine).

  • Carrier Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The following configuration was used for method development.

ComponentSpecificationJustification
Gas Chromatograph Agilent 8890 GC (or equivalent)Provides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Offers high sensitivity and spectral integrity for confident identification.
Autosampler Agilent 7693A (or equivalent)Ensures high-precision, reproducible injections for quantitative accuracy.
GC Column J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar (5%-Phenyl)-methylpolysiloxane column offering excellent resolving power for a wide range of semi-volatile compounds, including derivatized amines.[8][10]
Software MassHunter or equivalentFor instrument control, data acquisition, and spectral analysis.
Protocol 1: Standard and Sample Preparation (Derivatization)

Causality: This derivatization protocol is critical for volatilizing the polar piperazine isomers. The TFAA reacts with the secondary amine groups, replacing the polar N-H proton with a non-polar trifluoroacetyl group, which significantly improves chromatographic performance and prevents peak tailing.[8][10]

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of each piperazine isomer standard in 10 mL of methanol to create individual stock solutions of 1 mg/mL.

  • Working Standard Preparation: Create a mixed isomer working standard by transferring 100 µL of each stock solution into a single vial and diluting to 10 mL with methanol for a final concentration of 10 µg/mL of each isomer.

  • Sample Preparation: Dissolve the unknown sample in methanol to achieve an estimated final concentration within the calibrated range of the instrument.

  • Derivatization: a. Pipette 100 µL of the working standard or sample solution into a clean glass vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. c. Add 50 µL of Ethyl Acetate to reconstitute the dried residue. d. Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[8][10] e. Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes.[8][10] f. After incubation, cool the vial to room temperature. g. Evaporate the remaining solvent and excess TFAA under a gentle stream of nitrogen. h. Reconstitute the final derivatized residue in 100 µL of Ethyl Acetate. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrument Setup and Data Acquisition

Causality: The following parameters are optimized to achieve baseline separation of the target isomers while maintaining sharp, symmetrical peaks. The oven temperature program is designed with a slow ramp rate to maximize resolution between closely eluting isomers.

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analytes.
Injection Volume1 µLStandard volume for capillary columns to prevent overloading.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Constant Flow1.0 mL/minEnsures consistent retention times and optimal column performance.[8][10]
Oven Program
Initial Temperature120°C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp 110°C/min to 150°C, hold for 5 minA controlled ramp to begin separating isomers with different volatilities.[10]
Ramp 27.5°C/min to 300°C, hold for 2 minA second, slower ramp to resolve more complex or closely eluting isomers.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Electron Energy70 eVStandard energy that provides consistent and extensive fragmentation.[10]
Ion Source Temp.230°COptimal temperature to maintain ionization efficiency and prevent analyte degradation.
Transfer Line Temp.280°CPrevents condensation of analytes as they transfer from the GC to the MS.[10]
Acquisition ModeFull Scan (m/z 50-550) & SIMFull scan is used for qualitative identification and spectral confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions.[10]

Visualization of Workflow and Fragmentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Drydown1 Evaporate to Dryness Sample->Drydown1 Derivatize Add Ethyl Acetate + TFAA Incubate at 70°C Drydown1->Derivatize Drydown2 Evaporate to Dryness Derivatize->Drydown2 Reconstitute Reconstitute in Ethyl Acetate Drydown2->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation (DB-5ms Column) GC_Inject->GC_Separation MS_Ionization EI Ionization & Fragmentation GC_Separation->MS_Ionization MS_Detection Mass Analysis (Quadrupole) MS_Ionization->MS_Detection Data_Acq Data Acquisition (Chromatogram & Spectra) MS_Detection->Data_Acq Identify Peak Identification (Retention Time & Mass Spectrum) Data_Acq->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Final Report Quantify->Report

Caption: GC-MS workflow for piperazine isomer analysis.

Fragmentation_Pathway General EI Fragmentation of Piperazine Derivatives cluster_mol cluster_frags Mol_Ion Derivatized Piperazine Isomer [M]•+ Frag1 Ring Opening Fragment (α-cleavage) Mol_Ion->Frag1 Frag2 Loss of Substituent (e.g., -Cl, -CF3) Mol_Ion->Frag2 Frag3 Piperazine Ring Fragments (e.g., m/z 56, 70) Mol_Ion->Frag3 Frag4 Substituted Phenyl/Benzyl Cation Mol_Ion->Frag4

Caption: Generalized fragmentation of piperazine derivatives.

Expected Results and Data Interpretation

Chromatographic Separation

Positional isomers, while having the same mass, will interact differently with the GC column's stationary phase, resulting in distinct retention times. For example, in a mixture of chlorophenylpiperazine isomers, one would expect to see three separate, well-resolved peaks in the chromatogram.

Table 1: Expected Chromatographic and Mass Spectral Data for Derivatized Isomers

Compound (TFA-Derivative)Expected Retention Time (min)Molecular Ion [M]•+ (m/z)Key Fragment Ions (m/z)
1-(2-chlorophenyl)piperazine~12.5292/294154, 138, 56
1-(3-chlorophenyl)piperazine (mCPP)~12.8292/294154, 196, 138, 57[2]
1-(4-chlorophenyl)piperazine~13.1292/294154, 138, 56

Note: Retention times are estimates and will vary based on the specific instrument and conditions. The presence of chlorine results in a characteristic M+2 isotopic pattern.

Mass Spectral Interpretation

The mass spectrum provides the definitive identification. Following the nitrogen rule, molecules with an odd number of nitrogen atoms (like piperazine with two) will have an even molecular weight and thus an even-mass molecular ion.[16]

  • Molecular Ion (M•+): The highest m/z peak corresponding to the intact ionized molecule. Its presence confirms the molecular weight of the derivatized analyte.

  • α-Cleavage: A characteristic fragmentation pathway for amines is the cleavage of the bond adjacent (alpha) to the nitrogen atom.[12][16][17] This leads to the formation of a stable, nitrogen-containing cation.

  • Ring Fragmentation: The piperazine ring itself can fragment, producing characteristic low-mass ions such as m/z 56 or 70.[15]

  • Substituent Fragmentation: The mass spectra of positional isomers may show subtle differences in the relative abundance of certain fragment ions, which can be used as a diagnostic tool for differentiation. For instance, the position of a substituent on an aromatic ring can influence which fragmentation pathways are favored.[14]

Method Validation Principles

To ensure the method is fit for purpose, it must be validated according to established guidelines (e.g., ICH, Eur. Ph.).[9][18] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, demonstrated by baseline resolution of all isomer peaks.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated over a range of concentrations (e.g., 0.1 - 10 µg/mL) with an acceptance criterion of R² > 0.99.[2][18]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For piperazines, LOQs in the low ng/mL range are achievable.[2][10]

  • Accuracy & Precision: Accuracy (closeness to the true value) is assessed via recovery studies, while precision (repeatability) is determined by analyzing replicate samples, with an acceptance of <15% RSD (Relative Standard Deviation).[2][18]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC inlet or column.Ensure derivatization reaction goes to completion (check time/temp). Use a fresh, deactivated inlet liner. Condition the column.
No/Low Signal Injection issue; Degradation of sample; MS source is dirty.Check syringe and autosampler. Re-prepare and derivatize sample. Perform MS ion source cleaning.
Isomer Co-elution Oven ramp rate is too fast; Column is overloaded or degraded.Decrease the oven temperature ramp rate (e.g., to 5°C/min). Inject a smaller volume or dilute the sample. Trim the column or replace if necessary.
Poor Reproducibility Leak in the system; Inconsistent sample preparation.Perform a leak check on the GC inlet. Ensure precise and consistent volumetric transfers during sample preparation.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the separation and identification of challenging piperazine isomers. The combination of chemical derivatization with an optimized chromatographic method allows for excellent resolution, while the detailed fragmentation analysis provided by mass spectrometry ensures unambiguous compound identification. This self-validating protocol is suitable for high-throughput screening in forensic toxicology, quality control in pharmaceutical manufacturing, and advanced research in drug development.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Al-Samarrai, K. F. (2015). A Review on Analytical Methods for Piperazine Determination.
  • Florea, A., et al. (2016). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Rao, B. M., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Whitman College. [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. JoVE. [Link]

  • Shpak, A. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]

  • Bishop, C. E., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. [Link]

  • Kumar, V. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines.
  • Norlida, M., et al. (n.d.). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. Malaysian Journal of Analytical Sciences.
  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. LibreTexts. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Application Note & Protocols: A Strategic Framework for In Vitro Characterization of 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] The introduction of novel derivatives, such as 1-(2-Methylbutan-2-yl)piperazine, presents a significant opportunity for drug discovery, but also the immediate challenge of identifying its biological target and mechanism of action. This document provides a comprehensive, tiered strategy for the in vitro characterization of novel piperazine compounds. We eschew a single, rigid protocol for a logical, field-proven workflow that begins with broad target-class screening and progresses to specific, high-fidelity functional and mechanistic assays. This guide is designed for researchers, scientists, and drug development professionals seeking to efficiently deconvolve the activity of new chemical entities.

Introduction: The Piperazine Challenge & A Strategic Rationale

Piperazine and its derivatives are ubiquitous in modern pharmacology, recognized for their favorable pharmacokinetic properties and their ability to interact with a wide array of biological targets.[2] Activities range from G-Protein Coupled Receptor (GPCR) modulation and enzyme inhibition to effects on ion channels and cytotoxicity in cancer cell lines.[1][3][4][5] When presented with a novel, uncharacterized derivative like 1-(2-Methylbutan-2-yl)piperazine, a researcher's primary obstacle is the vast landscape of potential targets.

A brute-force approach is inefficient. A more expert-driven strategy involves a tiered, hypothesis-driven workflow. This approach maximizes resource efficiency by using broad, cost-effective screening panels to identify a compound's "biological neighborhood" before committing to resource-intensive, in-depth mechanistic studies.

This guide is structured around this tiered philosophy.

Our workflow is built on three pillars:

  • Broad Target Class Identification: Employing high-throughput screening (HTS) panels to determine if the compound interacts with major drug target families: GPCRs, ion channels, enzymes, or exhibits general cytotoxic effects.

  • Functional Hit Validation: Progressing from simple binding or activity assays to more physiologically relevant functional assays to confirm the initial "hit" and determine the nature of the interaction (e.g., agonist vs. antagonist, mode of inhibition).

  • Mechanistic Elucidation: Utilizing detailed kinetic and biophysical studies to precisely define the compound's mechanism of action, providing a solid foundation for further drug development.

This self-validating system ensures that each step builds logically upon the last, preventing the pursuit of false positives and generating a robust, reliable data package.

Logical Workflow for Characterizing a Novel Piperazine Derivative

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hit Validation & Functional Assays cluster_2 Phase 3: Mechanistic Elucidation start Novel Compound 1-(2-Methylbutan-2-yl)piperazine gpcr GPCR Binding Panel (e.g., Broad Radioligand Assay) start->gpcr Primary Screening ion Ion Channel Panel (e.g., Cardiac Safety Panel) start->ion Primary Screening enzyme Enzyme Inhibition Panel (e.g., Kinases, Proteases) start->enzyme Primary Screening pheno Phenotypic Screen (e.g., Cell Proliferation Assay) start->pheno Primary Screening gpcr_func Functional GPCR Assay (cAMP, Ca2+ Flux) gpcr->gpcr_func Binding Hit > 1 ion_func Automated Electrophysiology (Patch Clamp) ion->ion_func Activity Hit > 1 enzyme_func Enzyme Kinetics (IC50 Determination) enzyme->enzyme_func Inhibition Hit > 1 pheno_func Dose-Response Cytotoxicity pheno->pheno_func Activity Hit > 1 gpcr_mech Determine Agonist/ Antagonist/Allosteric Mode gpcr_func->gpcr_mech ion_mech State-Dependence & Voltage Protocol Analysis ion_func->ion_mech enzyme_mech Determine Inhibition Mode (Competitive, etc.) enzyme_func->enzyme_mech pheno_mech Apoptosis/Cell Cycle Assays pheno_func->pheno_mech

Caption: Tiered assay workflow for novel compound characterization.

Phase 1 Protocols: Initial Target Class Screening

The objective of this phase is to efficiently survey the most probable biological targets for a piperazine derivative. We recommend running these screens in parallel to generate a comprehensive initial profile of 1-(2-Methylbutan-2-yl)piperazine.

GPCR Target Class Screen: Radioligand Binding Assay

Rationale: GPCRs are the most common drug targets, and many piperazine-containing drugs modulate their activity.[6] A competitive radioligand binding assay is a robust, high-throughput method to identify direct interactions between the test compound and a large panel of receptors.[7]

Protocol:

  • Panel Selection: Utilize a commercial broad screening panel (e.g., from Eurofins or ThermoFisher) of at least 40-70 different GPCR targets expressed in recombinant cell membrane preparations.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Methylbutan-2-yl)piperazine in DMSO. Serially dilute to create working solutions. The initial screening concentration is typically 10 µM.

  • Assay Execution (General Principle):

    • In a 96- or 384-well plate, combine the cell membrane preparation expressing the target GPCR, a known radioligand for that receptor (e.g., ³H-ligand), and the test compound (10 µM).

    • Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Harvest the membranes onto a filter plate using a cell harvester, washing away unbound radioligand.

    • Add scintillation cocktail to the dried filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle only). A common hit threshold is >50% inhibition at 10 µM.

Ion Channel Target Class Screen: Cardiac Safety Panel

Rationale: Drug-induced ion channel modulation is a critical safety liability, particularly for the hERG potassium channel, which is linked to cardiac arrhythmia.[8] Standardized protocols for assessing these interactions are recommended by regulatory bodies like the FDA.[8] This screen provides both safety data and potential therapeutic target identification.

Protocol:

  • Panel Selection: Screen the compound against a panel of key cardiac ion channels, including hERG (KCNH2), hNav1.5, and hCav1.2, using automated patch clamp (APC) electrophysiology.

  • Cell Lines: Use validated stable cell lines overexpressing the ion channel of interest (e.g., HEK293 or CHO cells).[9]

  • Compound Preparation: Prepare a concentration range of 1-(2-Methylbutan-2-yl)piperazine (e.g., 0.1, 1, 10, 30 µM) in an appropriate extracellular solution.

  • Assay Execution (APC Platform):

    • Cells are automatically captured on the planar patch clamp substrate.

    • A whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit ionic currents characteristic of the channel being studied.[8]

    • After establishing a stable baseline current, the compound is applied at increasing concentrations.

    • A known channel blocker is used as a positive control at the end of the experiment.[10]

  • Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percent inhibition relative to the baseline. A hit is typically defined as >20-30% inhibition at a given concentration.

Enzyme Inhibition & Cytotoxicity Screens

Rationale: Piperazine derivatives have shown activity as inhibitors of various enzymes, such as tyrosinase and DPP-IV, and many exhibit anticancer properties.[11][12][13] A broad kinase panel and a general cell viability assay are efficient starting points.

Protocol (Cell Viability - MTT Assay):

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., HL-60 [leukemia], MDA-MB-468 [breast], HOP-92 [lung]) to screen for potential antiproliferative effects.[5]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(2-Methylbutan-2-yl)piperazine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. A significant decrease in viability indicates a cytotoxic or antiproliferative effect.

Phase 2 Protocols: Functional Hit Validation & Characterization

If a hit is identified in Phase 1, the next critical step is to confirm this activity in a more detailed functional assay and determine its potency (IC₅₀/EC₅₀). Below are example protocols for hits from the GPCR, ion channel, and enzyme target classes.

Protocol: Functional GPCR Assay (cAMP Accumulation)

Rationale: This protocol is used to validate a hit from a GPCR binding screen where the receptor is known to couple to Gs or Gi signaling pathways, which modulate the second messenger cyclic AMP (cAMP).[3][14] This assay determines if the compound is an agonist (stimulates cAMP), an antagonist (blocks agonist-induced cAMP), or an inverse agonist (reduces basal cAMP).

G ligand Agonist Ligand receptor Gs-Coupled GPCR ligand->receptor compound Test Compound (Antagonist) compound->receptor g_protein Gs Protein (α, β, γ) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp catalyzes atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response

Caption: Simplified Gs-coupled GPCR signaling pathway.

Materials:

  • CHO or HEK293 cell line stably expressing the target GPCR.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 to prevent cAMP degradation.

  • Reference Agonist for the target receptor.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Step-by-Step Protocol:

  • Cell Culture: Culture the stable cell line to ~80-90% confluency. Harvest cells non-enzymatically (e.g., with EDTA solution) and resuspend in Assay Buffer to the desired density.

  • Compound & Reagent Preparation:

    • Prepare serial dilutions of 1-(2-Methylbutan-2-yl)piperazine in Assay Buffer containing a fixed concentration of PDE inhibitor. This will be the "Test Compound Plate".

    • Prepare serial dilutions of the reference agonist in the same buffer. This will be the "Reference Agonist Plate".

  • Agonist Mode Assay:

    • Add cells to a 384-well white assay plate.

    • Add the serially diluted test compound to the cells.

    • Incubate at room temperature for 30 minutes.

    • Add the cAMP detection reagents as per the kit manufacturer's protocol.

    • Read the plate on a compatible plate reader.

  • Antagonist Mode Assay:

    • Add cells to the assay plate.

    • Add the serially diluted test compound and incubate for 15-30 minutes (pre-incubation).

    • Add the reference agonist at a fixed concentration (typically its EC₈₀ value).

    • Incubate at room temperature for 30 minutes.

    • Add cAMP detection reagents and read the plate.

  • Self-Validation and Controls:

    • Vehicle Control: Determines basal cAMP level.

    • Reference Agonist Control: Determines the maximum signal window.

    • Parental Cell Line: Run the assay in parallel using the parental cell line (lacking the receptor) to ensure the observed effect is receptor-specific. A lack of response in this line validates the hit.

  • Data Analysis:

    • For agonist mode, plot the response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Emax.

    • For antagonist mode, plot the inhibition of the agonist response versus the log of the compound concentration to determine the IC₅₀.

Protocol: Enzyme Inhibition Kinetics

Rationale: If the compound inhibits an enzyme, it is crucial to determine its potency (IC₅₀) and understand its mechanism of inhibition (e.g., competitive, non-competitive).[15][16] This information is vital for lead optimization. This protocol assumes a colorimetric or fluorometric enzyme assay.

Materials:

  • Purified enzyme of interest.

  • Enzyme-specific substrate.

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

  • Test compound and a known reference inhibitor.

  • 96- or 384-well microplate and plate reader.

Step-by-Step Protocol:

  • IC₅₀ Determination:

    • Prepare a 2-fold serial dilution of 1-(2-Methylbutan-2-yl)piperazine in Assay Buffer across a 10-point range (e.g., 100 µM to 0.2 µM).

    • In an assay plate, add the enzyme and the diluted test compound. Incubate for 15 minutes to allow for binding (pre-incubation).

    • Initiate the reaction by adding the substrate at a concentration equal to its Michaelis-Menten constant (Km).

    • Measure the product formation over time (kinetic read) or at a single fixed time point (endpoint read) using the plate reader.

    • Controls: Include wells with no enzyme (background), enzyme + vehicle (100% activity), and enzyme + reference inhibitor (0% activity).

    • Analysis: Calculate the percent inhibition for each concentration. Plot percent inhibition versus log[Inhibitor] and fit the curve to determine the IC₅₀ value.[17]

  • Mechanism of Action (MoA) Study:

    • Rationale: To distinguish between competitive, non-competitive, and other modes of inhibition, the assay is run with varying concentrations of both the substrate and the inhibitor.

    • Execution: Set up a matrix in a 96-well plate. On one axis, use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). On the other axis, use a range of substrate concentrations (e.g., 0.25x Km to 10x Km).

    • Measure the initial reaction velocity (V₀) for each condition.

    • Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition. A competitive inhibitor will raise the apparent Km with no change in Vmax.[15]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) P Product (P) ES->P +E E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ESI ESI Complex ES2->ESI +I P2 Product (P) ES2->P2 +E EI2->ESI +S

Caption: Binding models for competitive and non-competitive inhibition.

Data Presentation & Interpretation

Clear data presentation is essential for decision-making. All quantitative data should be summarized in structured tables.

Table 1: Example Summary of Primary Screening Results Compound: 1-(2-Methylbutan-2-yl)piperazine @ 10 µM

Assay Type Target Result (% Inhibition / % Activity) Hit? (Y/N)
GPCR Binding Dopamine D2 85% Inhibition Y
GPCR Binding Adrenergic α1 15% Inhibition N
Ion Channel hERG 65% Inhibition Y
Ion Channel hNav1.5 5% Inhibition N
Cell Viability HL-60 Cells 92% Inhibition (Viability) Y

| Cell Viability | Normal Fibroblasts | 12% Inhibition (Viability) | N |

Table 2: Example Dose-Response Data for IC₅₀ Determination (hERG Inhibition)

Compound Conc. (µM) % Inhibition (Mean) Std. Deviation
100 98.5 2.1
30 89.1 3.5
10 65.3 4.2
3 48.9 3.9
1 25.6 2.8
0.3 10.1 1.9
0.1 2.3 1.5

| Calculated IC₅₀ | 3.1 µM | |

Interpretation: The results from this tiered approach provide a clear path forward. In the example above, the compound is a potent inhibitor of the Dopamine D2 receptor and the hERG channel, and it shows selective cytotoxicity against a leukemia cell line. This profile suggests potential antipsychotic activity but with a significant risk of cardiac side effects.[4] The next steps would involve detailed mechanistic studies on these three validated "hits" to understand the compound's structure-activity relationship and to guide chemical modifications aimed at improving potency on the desired target while reducing off-target effects like hERG inhibition.

References

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S.
  • Piperazine - Wikipedia. Wikipedia.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
  • Synthesis and anticonvulsant activity of some piperazine derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
  • GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • In vitro antimicrobial activity of new piperazine derivatives.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2011). PMC, NIH.
  • Ion Channel Screening. (2012). Assay Guidance Manual, NCBI.
  • Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2020). MDPI.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
  • The in vitro ion channel testing procedures used.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). PMC, PubMed Central.
  • Wh
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). PMC, NIH.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025).
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Sophion Bioscience.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • GPCR Assays. PharmaLegacy.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022).

Sources

Application Notes and Protocols for N-Alkylation Reactions Involving 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Alkylated 1-(2-Methylbutan-2-yl)piperazine Scaffold in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its versatile physicochemical properties, including its ability to act as a hydrophilic and basic center, make it a valuable scaffold for optimizing the pharmacokinetic profiles of drug candidates.[1] Among the vast landscape of piperazine derivatives, 1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, presents a unique structural feature: a bulky tertiary alkyl group on one of its nitrogen atoms. This steric hindrance can be strategically exploited to direct subsequent N-alkylation reactions to the less encumbered secondary amine, offering a reliable path to monosubstituted piperazine derivatives. Such derivatives are of significant interest in the development of novel therapeutics, including CXCR4 antagonists and other receptor modulators.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 1-(2-Methylbutan-2-yl)piperazine. We will delve into the mechanistic underpinnings of key N-alkylation strategies, offer detailed, field-proven protocols, and provide insights into troubleshooting and data interpretation. The methodologies described herein are designed to be robust and adaptable, enabling the synthesis of a diverse library of N-alkylated 1-(2-Methylbutan-2-yl)piperazine derivatives for downstream applications in drug discovery and development.

Mechanistic Considerations: Navigating the N-Alkylation Landscape

The selective N-alkylation of the secondary amine in 1-(2-Methylbutan-2-yl)piperazine is governed by the principles of nucleophilic substitution and related reactions. The choice of methodology is critical and depends on the nature of the alkylating agent, the desired product, and the overall synthetic strategy. Three primary methods are commonly employed for the N-alkylation of piperazines: direct alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination for N-arylation.[1]

Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The bulky tert-pentyl group on one nitrogen sterically hinders its participation, thus favoring mono-alkylation at the other nitrogen. The choice of base is crucial to neutralize the hydrogen halide byproduct and drive the reaction to completion. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA).[4]

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated piperazine.[1][3] A key advantage of this method is its broad substrate scope and the avoidance of over-alkylation, which can be a challenge in direct alkylation.[5]

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the gold standard.[6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with sterically hindered and electron-rich ligands often providing the best results.[6]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 1-(2-Methylbutan-2-yl)piperazine with an alkyl bromide.

Materials:

  • 1-(2-Methylbutan-2-yl)piperazine

  • Alkyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 1-(2-Methylbutan-2-yl)piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Add the alkyl bromide (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired N-alkylated product.[4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Excess Base: A stoichiometric excess of potassium carbonate is used to effectively neutralize the HBr formed during the reaction and to drive the equilibrium towards the product.

  • Heating: Heating the reaction mixture increases the reaction rate, particularly for less reactive alkyl halides.

  • Aqueous Work-up: The aqueous work-up is necessary to remove any remaining inorganic salts and water-soluble impurities.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the N-alkylation of 1-(2-Methylbutan-2-yl)piperazine via reductive amination with an aldehyde.

Materials:

  • 1-(2-Methylbutan-2-yl)piperazine

  • Aldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 1-(2-Methylbutan-2-yl)piperazine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane.

  • If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3][4]

Causality Behind Experimental Choices:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides.

  • Iminium Ion Formation: The initial reaction between the amine and the aldehyde forms an iminium ion, which is the actual species that is reduced. A catalytic amount of acid can accelerate this step.

  • Portion-wise Addition: Adding the reducing agent in portions helps to control the reaction rate and any potential exotherm.

  • Quenching: The reaction is quenched with a basic aqueous solution to neutralize any remaining acid and to decompose the excess reducing agent.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of 1-(2-Methylbutan-2-yl)piperazine based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.

Starting MaterialAlkylating/Arylating AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Expected Yield (%)
1-(2-Methylbutan-2-yl)piperazine1-BromobutaneDirect AlkylationK₂CO₃MeCN8012-1675-85
1-(2-Methylbutan-2-yl)piperazineBenzyl BromideDirect AlkylationTEADMF608-1280-90
1-(2-Methylbutan-2-yl)piperazineButyraldehydeReductive AminationNaBH(OAc)₃DCERT4-885-95
1-(2-Methylbutan-2-yl)piperazineAcetoneReductive AminationNaBH(OAc)₃DCMRT6-1080-90
1-(2-Methylbutan-2-yl)piperazine4-BromotolueneBuchwald-HartwigNaOtBuToluene10012-2470-80

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described N-alkylation protocols.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve piperazine in anhydrous solvent B 2. Add base A->B C 3. Add alkyl halide B->C D 4. Heat and monitor by TLC C->D E 5. Cool and filter D->E F 6. Concentrate E->F G 7. Aqueous wash F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_iminium Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A 1. Dissolve piperazine and carbonyl compound B 2. Stir at RT A->B C 3. Add reducing agent B->C D 4. Stir and monitor by TLC C->D E 5. Quench reaction D->E F 6. Extract with solvent E->F G 7. Wash and dry F->G H 8. Concentrate G->H I 9. Column chromatography H->I

Caption: Workflow for Reductive Amination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents (e.g., wet solvent, old reducing agent)- Insufficient heating (for direct alkylation)- Poor quality starting materials- Use freshly dried solvents and new reagents.- Increase reaction temperature or time.- Verify the purity of starting materials by NMR or GC-MS.
Formation of dialkylated product - Use of a large excess of alkylating agent- High reaction temperature or prolonged reaction time- Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq.).- Lower the reaction temperature and monitor the reaction closely.
Complex mixture of products - Side reactions due to impurities- Decomposition of starting materials or product- Purify starting materials before use.- Lower the reaction temperature.- Consider an alternative synthetic route.
Difficulty in product purification - Similar polarity of product and starting material- Presence of closely related byproducts- Optimize the eluent system for column chromatography.- Consider derivatization to alter polarity for easier separation.- Recrystallization may be an option for solid products.

Conclusion

The N-alkylation of 1-(2-Methylbutan-2-yl)piperazine is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between direct alkylation, reductive amination, or other methods like the Buchwald-Hartwig amination depends on the specific synthetic target and the available starting materials. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully synthesize and explore the chemical space of N-alkylated 1-(2-Methylbutan-2-yl)piperazine derivatives. Careful attention to reaction conditions, reagent quality, and purification techniques will ensure the reliable and efficient production of these important building blocks for drug discovery.

References

  • M. D. Chordia, D. P. Shaligram, and A. V. Karnik, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 14, p. 5493, Jul. 2023. [Online]. Available: [Link]

  • J. E. Allen et al., "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties," ACS Med. Chem. Lett., vol. 9, no. 5, pp. 437–442, May 2018. [Online]. Available: [Link]

  • S. Bienz, "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?," ResearchGate, Aug. 2013. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of piperazines." [Online]. Available: [Link]

  • W. G. Hermann, et al., "Method for preparing n-alkyl-piperazines," WO2014184039A1, Nov. 20, 2014. [Online].
  • T. Pittelkow and J. B. Christensen, "A Simple Synthesis of N-Alkylpiperazines," ResearchGate, Sep. 2024. [Online]. Available: [Link]

  • M. Almaghrabi, "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs," Auburn University, Electronic Theses and Dissertations, 2021. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination." [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Arylpiperazines from 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpiperazines and the Role of the tert-Amyl Protecting Group

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2] This privileged scaffold is valued for its impact on the physicochemical properties, structural characteristics, and synthetic accessibility of drug candidates.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond between an aryl halide and a piperazine moiety.[4]

A key challenge in the synthesis of many arylpiperazine-based active pharmaceutical ingredients (APIs) is the selective formation of mono-arylated products. To achieve this, one of the nitrogen atoms of the piperazine ring is typically protected. While the tert-butoxycarbonyl (Boc) group is widely used, the 1-(2-methylbutan-2-yl) group, commonly known as the tert-amyl group, offers a robust alternative. The increased steric hindrance and distinct chemical stability of the tert-amyl group can provide advantages in certain synthetic contexts, potentially influencing reaction kinetics and offering orthogonal deprotection strategies.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of arylpiperazines using 1-(tert-amyl)piperazine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, discuss the subsequent deprotection of the tert-amyl group, and provide troubleshooting guidance for common challenges.

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, 1-(tert-amyl)piperazine, coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylpiperazine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, which collectively modulate the stability and reactivity of the palladium intermediates.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amido L-Pd(II)(Ar)(Amido) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-N(Piperazine-t-Amyl) PdII_Amido->Product ArX Ar-X ArX->PdII_ArX Amine Amine (t-Amyl-Piperazine) Amine->PdII_Amido Base Base Base->PdII_Amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-Aryl-4-(tert-amyl)piperazines

This protocol provides a general procedure for the coupling of 1-(tert-amyl)piperazine with a range of aryl halides. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
1-(tert-amyl)piperazine≥98%Sigma-Aldrich, Combi-Blocks
Aryl Halide (Br, Cl)As requiredCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisStrem Chemicals, Sigma-Aldrich
RuPhos≥98%Strem Chemicals, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥97%Acros Organics, Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Schlenk flask or sealed vial---VWR, Chemglass
Magnetic stirrer with heating---IKA, Heidolph
Inert gas supply (Argon or N₂)High purityAirgas, Praxair
Standard glassware for workup---VWR, Pyrex
Silica gel for chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol) and 1-(tert-amyl)piperazine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-aryl-4-(tert-amyl)piperazine.

Protocol: Cleavage of the tert-Amyl Protecting Group

The tert-amyl group can be removed under acidic conditions to yield the desired secondary arylpiperazine, which is often the final API or a key intermediate.

Step-by-Step Procedure
  • Dissolution: Dissolve the purified 1-aryl-4-(tert-amyl)piperazine (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 5.0 mmol, 5 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected arylpiperazine. Further purification by chromatography or recrystallization may be necessary.

Workflow Visualization

Synthesis_Workflow cluster_coupling Part 1: Buchwald-Hartwig Coupling cluster_deprotection Part 2: Deprotection Setup 1. Add Pd(OAc)₂, RuPhos, NaOtBu to Schlenk flask Inert 2. Evacuate & Backfill with Argon Setup->Inert Reagents 3. Add Aryl Halide & 1-(t-Amyl)piperazine Inert->Reagents Solvent 4. Add Anhydrous Toluene Reagents->Solvent React 5. Heat at 100 °C, 12-24h Solvent->React Workup 6. Cool, Dilute, Filter React->Workup Purify 7. Purify by Chromatography Workup->Purify Dissolve 8. Dissolve Protected Product in DCM Purify->Dissolve Intermediate Product Acid 9. Add TFA at 0 °C Dissolve->Acid Stir 10. Stir at RT, 2-4h Acid->Stir Quench 11. Quench with NaHCO₃ Stir->Quench Extract 12. Extract with DCM Quench->Extract Final 13. Dry & Concentrate Extract->Final API API Final->API Final Product (Arylpiperazine)

Figure 2: Overall workflow for the synthesis of arylpiperazines.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poorly chosen ligand/base combination.1. Use fresh Pd precursor and ensure proper inert atmosphere technique. 2. Use freshly distilled, anhydrous solvent. 3. Screen alternative ligands (e.g., XPhos, SPhos) and bases (e.g., LHMDS, K₃PO₄).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition. 2. Presence of water.1. Lower reaction temperature or use a more stable pre-catalyst. 2. Ensure all reagents and solvents are scrupulously dry.
Incomplete Deprotection 1. Insufficient acid. 2. Short reaction time.1. Increase the equivalents of TFA. 2. Extend the reaction time and monitor carefully by LC-MS.
Difficulty in Purification 1. Close Rf values of product and impurities. 2. Product instability on silica gel.1. Try a different solvent system for chromatography or consider reverse-phase HPLC. 2. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to alumina.

Conclusion

The palladium-catalyzed coupling of 1-(tert-amyl)piperazine with aryl halides is a robust and effective method for the synthesis of mono-arylpiperazines. The tert-amyl protecting group offers a valuable alternative to more common protecting groups, providing steric bulk and unique stability that can be advantageous in complex syntheses. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to successfully implement this methodology. As with any catalytic system, substrate-specific optimization is key to achieving high yields and purity.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Misiaszek, J., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(10), 12046-12065. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Retrieved from [Link]

  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Hartwig, J. F., et al. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Journal of Organic Chemistry, 64(15), 5575–5580. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(2-Methylbutan-2-yl)piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological investigation of 1-(2-Methylbutan-2-yl)piperazine, a novel piperazine derivative. This document outlines its potential mechanisms of action, and detailed protocols for its evaluation in both in vitro and in vivo models.

Introduction: The Prominence of the Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various G-protein coupled receptors (GPCRs) and transporters. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, anxiolytic, and neuroprotective effects.[2][3][4] Many of these actions are mediated through modulation of monoaminergic systems, such as those involving serotonin (5-HT) and dopamine (DA).[2][5]

This document focuses on the neuropharmacological applications of a novel derivative, 1-(2-Methylbutan-2-yl)piperazine, hereafter referred to as Compound X . The introduction of the bulky tert-amyl group (2-methylbutan-2-yl) at the N1 position is hypothesized to confer unique selectivity and potency at specific CNS targets. These notes will guide the user through a logical progression of experiments to elucidate the pharmacological profile of Compound X.

Physicochemical Properties and Synthesis of Compound X

A thorough understanding of the physicochemical properties of a compound is crucial for designing and interpreting neuropharmacology experiments. The following table summarizes the predicted properties of Compound X.

PropertyPredicted ValueSignificance in Neuropharmacology
Molecular FormulaC9H20N2Low molecular weight is favorable for oral bioavailability and CNS penetration.
Molecular Weight156.27 g/mol Falls within the range for good drug-likeness.
pKa~9.5 (basic nitrogen)The protonated form at physiological pH can engage in ionic interactions with receptor residues.
logP~2.5Indicates good lipophilicity for crossing the blood-brain barrier.
Polar Surface Area15.2 ŲA low polar surface area is also indicative of good CNS penetration.

Synthesis Outline: A common and efficient method for the synthesis of N-substituted piperazines involves the direct alkylation of piperazine.[6]

Synthesis Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction AlkylHalide 2-Chloro-2-methylbutane AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Facilitates nucleophilic attack Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction medium CompoundX 1-(2-Methylbutan-2-yl)piperazine (Compound X) Reaction->CompoundX

Proposed Mechanism of Action and Signaling Pathway

Based on the structural features of Compound X and the known pharmacology of piperazine derivatives, a primary hypothesis is its interaction with serotonin receptors, particularly the 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs.[7][8]

Hypothesized Signaling Pathway: Agonism at the 5-HT1A receptor, a Gi/o-coupled GPCR, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates downstream signaling cascades, ultimately leading to neuronal hyperpolarization and a reduction in neuronal firing.

Signaling_Pathway CompoundX Compound X (Agonist) Receptor 5-HT1A Receptor CompoundX->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Conversion Inhibited ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates Neuronal Neuronal Hyperpolarization & Reduced Firing Rate Downstream->Neuronal

In Vitro Application Notes and Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT1A receptor.

Rationale: A radioligand binding assay is a standard method to quantify the interaction between a ligand (Compound X) and its receptor. This assay will provide a quantitative measure of the compound's potency at its putative target.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

    • Thaw the membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).

    • Homogenize the membrane suspension gently using a Dounce homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of binding buffer (for total binding) or 25 µL of a non-labeled competing ligand (e.g., 10 µM 5-HT for non-specific binding).

      • 25 µL of various concentrations of Compound X (e.g., 0.1 nM to 10 µM).

      • 25 µL of the radioligand (e.g., [³H]8-OH-DPAT at a final concentration equal to its Kd).

      • 175 µL of the membrane preparation.

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filter discs in scintillation vials with 4 mL of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Fit the data to a one-site competition binding model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (5-HT1A expressing cells) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Compound X, Radioligand, Membranes) MembranePrep->AssaySetup Incubation Incubation (60 min, RT) AssaySetup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Quantification Scintillation Counting (CPM Measurement) Filtration->Quantification DataAnalysis Data Analysis (IC50 and Ki determination) Quantification->DataAnalysis End End DataAnalysis->End

Neurotransmitter Uptake Assay

Objective: To assess the effect of Compound X on the reuptake of serotonin by the serotonin transporter (SERT).

Rationale: Many antidepressant drugs act by inhibiting SERT. This assay will determine if Compound X has a similar mechanism of action.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the human SERT (e.g., HEK293-hSERT).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of Compound X or a known SERT inhibitor (e.g., fluoxetine) for 15 minutes at 37°C.

    • Add [³H]5-HT to each well (final concentration ~10 nM) and incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials and measure the radioactivity.

Data Analysis:

  • Calculate the percentage of inhibition of [³H]5-HT uptake for each concentration of Compound X.

  • Plot the percentage of inhibition against the log concentration of Compound X.

  • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Application Notes and Protocols

Forced Swim Test (FST) in Mice

Objective: To evaluate the potential antidepressant-like effects of Compound X.

Rationale: The FST is a widely used behavioral model to screen for antidepressant activity.[9] Antidepressant compounds typically reduce the duration of immobility in this test.

Protocol:

  • Animals:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Drug Administration:

    • Administer Compound X (e.g., 1, 5, 10 mg/kg), a vehicle control, or a positive control (e.g., fluoxetine, 20 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure:

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total test duration is 6 minutes.

    • Record the behavior of the mice, and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

Data Analysis:

  • Compare the mean duration of immobility between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group.

  • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) in Rats

Objective: To assess the potential anxiolytic-like effects of Compound X.

Rationale: The EPM is a standard behavioral test for anxiety. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

Protocol:

  • Animals:

    • Use male Sprague-Dawley rats (250-300 g).

    • Handle the rats for several days before the experiment to reduce stress.

  • Apparatus:

    • The maze consists of two open arms and two closed arms of equal size, elevated 50 cm from the floor.

  • Drug Administration:

    • Administer Compound X (e.g., 0.5, 1, 2.5 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam, 2 mg/kg, i.p.) 30 minutes before the test.

  • Test Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

Data Analysis:

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test.

  • A significant increase in the percentage of open arm entries and/or time spent in the open arms indicates an anxiolytic-like effect.

InVivo_Workflow Start Start AnimalAcclimation Animal Acclimation & Handling Start->AnimalAcclimation DrugAdmin Drug Administration (Compound X, Vehicle, Positive Control) AnimalAcclimation->DrugAdmin BehavioralTest Behavioral Testing (e.g., FST or EPM) DrugAdmin->BehavioralTest DataRecording Data Recording (Video Tracking or Manual Scoring) BehavioralTest->DataRecording StatisticalAnalysis Statistical Analysis (ANOVA) DataRecording->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation End End Interpretation->End

Conclusion

These application notes provide a foundational framework for the neuropharmacological characterization of 1-(2-Methylbutan-2-yl)piperazine (Compound X). By systematically applying the described in vitro and in vivo protocols, researchers can elucidate its mechanism of action and assess its therapeutic potential for CNS disorders. It is imperative to include appropriate controls and perform rigorous statistical analysis to ensure the validity and reproducibility of the findings. The versatility of the piperazine scaffold suggests that Compound X could exhibit a unique and valuable pharmacological profile, warranting thorough investigation.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 25, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved January 25, 2026, from [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). PubMed. Retrieved January 25, 2026, from [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1 - OUCI. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Properties of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Piperazine Scaffolds in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules.[3] In the realm of oncology, there is a burgeoning interest in piperazine derivatives as a promising class of anticancer agents.[1][2][4] These compounds have demonstrated significant antiproliferative effects across a wide array of human tumor cell lines, including those of the breast, lung, colon, central nervous system (CNS), and melanoma.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of novel piperazine compounds. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to preclinical evaluation.

Part 1: Initial Assessment of Cytotoxicity and Antiproliferative Activity

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects. This is typically achieved through in vitro assays that measure cell viability and metabolic activity.

Causality Behind Experimental Choices: Cell Lines and Assays

The selection of appropriate cancer cell lines is paramount. A diverse panel of cell lines should be chosen to represent different cancer types and to identify potential selectivity. For instance, testing against breast cancer (e.g., MDA-MB-468, MCF7), non-small cell lung cancer (e.g., HOP-92, A-549), colon cancer (e.g., KM12, HCT-116), and CNS cancer (e.g., SF-539, SNB-75) cell lines can provide a broad initial spectrum of activity.[3][5][6]

For assessing cell viability, tetrazolium-based colorimetric assays like MTT and XTT are widely used due to their simplicity and suitability for high-throughput screening.[7] These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening of novel piperazine compounds.

G cluster_0 Phase 1: Cytotoxicity Screening A Synthesize and Characterize Novel Piperazine Compounds B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with a Range of Compound Concentrations B->E C Select and Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for a Defined Period (e.g., 48-72 hours) E->F G Perform Cell Viability Assay (e.g., MTT or XTT) F->G H Measure Absorbance G->H I Calculate IC50/GI50 Values H->I

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.[8]

Detailed Protocol: MTT Cell Viability Assay

This protocol is a widely accepted method for assessing cell viability.[7][9]

Materials:

  • Novel piperazine compounds

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value.

Data Presentation: Summarizing Cytotoxic Activity

The cytotoxic activities of various piperazine derivatives should be summarized in a clear and concise table for easy comparison.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[5]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[5]
Compound 17 Vindoline derivative with a 4-trifluoromethylphenyl substituent on the piperazine nitrogenKM12 (Colon)-84.40% growth[3]
Compound 17 Vindoline derivative with a 4-trifluoromethylphenyl substituent on the piperazine nitrogenSF-539 (CNS)>-80% growth reduction[3]
Compound 17 Vindoline derivative with a 4-trifluoromethylphenyl substituent on the piperazine nitrogenSK-MEL-5 (Melanoma)-98.17% growth[3]
Compound 3 4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast)11.3[10]
Compound 5b Piperazine-pyrimidine derivativeMCF-7 (Breast)6.29[1]
Compound 58 Triazole and piperazine hybridNot specified1.92[2]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of a novel piperazine compound is established, the next critical step is to investigate its mechanism of action. Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle.

Investigating Apoptosis Induction

Apoptosis is a key mechanism by which many piperazine derivatives exert their anticancer effects.[8][10][11][12]

Several assays can be employed to detect apoptosis.[13][14][15] A multi-parametric approach provides a more robust validation of apoptosis induction.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect this early apoptotic event via flow cytometry.[16]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[13] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[13]

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA.[15] This can be detected by techniques such as the TUNEL assay or by analyzing DNA laddering on an agarose gel.[15]

This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[16]

Materials:

  • Cells treated with the piperazine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the piperazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

Analyzing Cell Cycle Arrest

Some piperazine compounds have been shown to induce cell cycle arrest, particularly in the G0/G1 phase.[10]

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard technique for cell cycle analysis.[17][18][19][20] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cells treated with the piperazine compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the piperazine compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Data Analysis:

  • The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.

Part 3: Investigating Molecular Signaling Pathways

To gain a deeper understanding of the anticancer mechanism of novel piperazine compounds, it is essential to investigate their effects on key cancer-related signaling pathways.

Key Signaling Pathways Implicated in the Action of Piperazine Compounds

Several signaling pathways are often dysregulated in cancer and can be targeted by piperazine derivatives.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[21][22][23] Some piperazine compounds have been shown to inhibit this pathway.[11][24][25][26]

  • NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival.[1] Some piperazine derivatives can suppress NF-κB translocation to the nucleus.[1]

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target of piperazine compounds.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Piperazine Piperazine Compound Piperazine->PI3K inhibits Piperazine->Akt inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Detailed Protocol: Western Blotting for Signaling Protein Analysis

Western blotting is a powerful technique to assess the expression and phosphorylation status of key proteins within a signaling cascade.[27][28][29][30]

Materials:

  • Cells treated with the piperazine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The piperazine scaffold represents a versatile platform for the development of novel anticancer agents. The systematic approach outlined in these application notes, from initial cytotoxicity screening to the elucidation of molecular mechanisms, provides a robust framework for the preclinical evaluation of these promising compounds. By employing a combination of in vitro assays and molecular biology techniques, researchers can gain a comprehensive understanding of the anticancer properties of novel piperazine derivatives, paving the way for their potential translation into clinical applications.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (URL: [Link])

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. (URL: [Link])

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate. (URL: [Link])

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (URL: [Link])

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - NIH. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (URL: [Link])

  • Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed. (URL: [Link])

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (URL: [Link])

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (URL: [Link])

  • Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of - aascit.org. (URL: [Link])

  • Effect of a novel piperazine compound on cancer cells - ResearchGate. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC - NIH. (URL: [Link])

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (URL: [Link])

  • Cell Cycle Analysis By Flow Cytometry - YouTube. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])

  • Choosing an Apoptosis Detection Assay - Axion BioSystems. (URL: [Link])

  • Cell Cycle Analysis. (URL: [Link])

  • PI3K AKT mTOR Pathway (and the effects) - YouTube. (URL: [Link])

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (URL: [Link])

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(2-Methylbutan-2-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Methylbutan-2-yl)piperazine

Welcome to the technical support guide for the synthesis of 1-(2-Methylbutan-2-yl)piperazine. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of N-alkylation with sterically hindered groups. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my direct alkylation of piperazine with a tert-amyl halide (e.g., 2-chloro-2-methylbutane) resulting in extremely low to no yield of the desired product?

Plausible Cause: The primary reason for failure is a fundamental conflict in reaction mechanisms. The reaction of a secondary amine (piperazine) with an alkyl halide is a nucleophilic substitution (SN2). However, your alkylating agent is a tertiary halide. Tertiary halides preferentially undergo elimination (E2) reactions, especially in the presence of a base like piperazine.

In-Depth Explanation: Instead of the piperazine nitrogen atom attacking the electrophilic carbon of the tert-amyl halide (the SN2 pathway), it is far more likely to act as a base, abstracting a proton from a beta-carbon. This leads to the formation of an alkene (typically a mixture of 2-methyl-2-butene and 2-methyl-1-butene) and piperazinium hydrochloride. The steric hindrance around the tertiary carbon severely impedes the backside attack required for an SN2 reaction, making elimination the dominant and much faster pathway.

Recommended Solution: Direct alkylation with a tertiary halide is not a viable strategy. A multi-step approach involving a protecting group is the industry-standard and most reliable method to achieve this transformation. This strategy circumvents the elimination issue by modifying the nucleophile and reaction conditions.

Question 2: I'm observing significant formation of 1,4-bis(2-methylbutan-2-yl)piperazine and struggling with selectivity for the mono-alkylated product. How can this be controlled?

Plausible Cause: This is a classic selectivity challenge when using a symmetric difunctional starting material like piperazine. Once the first nitrogen is alkylated, the second nitrogen remains nucleophilic and can react with another equivalent of the alkylating agent, leading to the undesired 1,4-dialkylated byproduct.

In-Depth Explanation: Even if a direct alkylation route were feasible, controlling the stoichiometry is often insufficient to prevent dialkylation. The mono-alkylated product, 1-(2-Methylbutan-2-yl)piperazine, is still a reactive secondary amine. Attempting to stop the reaction at the mono-alkylation stage often results in a difficult-to-separate mixture of unreacted piperazine, the desired mono-alkylated product, and the dialkylated byproduct.

Recommended Solution: The Protecting Group Strategy The most robust method to ensure mono-alkylation is to temporarily "block" one of the piperazine nitrogens with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and clean, acidic removal. This strategy breaks the synthesis into three reliable steps: Protection, Alkylation, and Deprotection.[1]

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine Mono_Boc 1-Boc-piperazine Piperazine->Mono_Boc Boc₂O, Solvent (e.g., DCM) Alkylated_Boc 1-Boc-4-(tert-amyl)piperazine Mono_Boc->Alkylated_Boc Alkylating Agent, Base (e.g., NaH) Final_Product 1-(2-Methylbutan-2-yl)piperazine Alkylated_Boc->Final_Product Acid (e.g., TFA or HCl) in Solvent caption Figure 1. Recommended workflow for mono-alkylation.

Caption: Figure 1. Recommended workflow for mono-alkylation.

Question 3: What is the best alkylating agent for the Boc-protected piperazine, and what are the optimal conditions?

Plausible Cause: Even with a protected piperazine, using a tertiary halide is still problematic. A more effective approach is needed to form the bond to the sterically hindered tertiary carbon.

In-Depth Explanation: While the nucleophile is now well-defined (1-Boc-piperazine), the electrophile (the source of the tert-amyl group) remains the challenge. Instead of an SN2 reaction, we can leverage conditions that favor an SN1-type reaction by generating a tertiary carbocation, or use an alternative leaving group. A common and effective method is the reaction with a tertiary alcohol under acidic conditions, though this can sometimes be low-yielding for amines. A more reliable lab-scale method involves activating the nitrogen.

Recommended Solution: Alkylation via Deprotonation A robust method is to deprotonate the remaining N-H of 1-Boc-piperazine with a strong, non-nucleophilic base like sodium hydride (NaH) to form a highly nucleophilic amide anion. This anion is potent enough to react with the tertiary alkyl halide, favoring substitution over elimination.

Detailed Protocol: Alkylation of 1-Boc-piperazine

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Amine Addition: Dissolve 1-Boc-piperazine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 1 hour. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Cool the reaction back to 0 °C and add 2-chloro-2-methylbutane (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS for the disappearance of 1-Boc-piperazine. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Question 4: My purification is challenging. How can I effectively separate the final product from starting materials and byproducts?

Plausible Cause: The basicity and polarity of piperazine, the mono-alkylated product, and the di-alkylated product can be very similar, making separation by simple acid-base extraction or distillation difficult.

In-Depth Explanation: All three compounds are amines with similar pKa values, meaning they will extract together during pH adjustments. While their boiling points differ, fractional distillation may not be efficient for achieving high purity, especially on a smaller scale.

Recommended Solution: Chromatographic Purification Column chromatography is the most effective method for separating these components.

  • For the Protected Intermediate: The Boc-protected intermediates (1-Boc-piperazine and 1-Boc-4-(tert-amyl)piperazine) have significantly different polarities from unprotected amines. They are readily purified on silica gel using a gradient of ethyl acetate in hexanes.

  • For the Final Product: After deprotection, the final product can be purified from any unreacted piperazine via silica gel chromatography. A polar solvent system, often containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide in the mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1), is necessary to prevent the basic amine products from streaking on the acidic silica gel.

CompoundTypical Rf (EtOAc/Hexane 1:1)Typical Rf (DCM/MeOH/NH₄OH 90:9:1)Purification Notes
Piperazine~0.0~0.1Highly polar, remains at baseline in non-polar systems.
1-Boc-piperazine~0.4N/AEasily separated from unprotected amines.
1-Boc-4-(tert-amyl)piperazine~0.7N/ALess polar than 1-Boc-piperazine.
1-(tert-amyl)piperazine Baseline~0.3Requires a polar, basic mobile phase for good separation.
1,4-di-(tert-amyl)piperazineBaseline~0.6Less polar than the mono-substituted product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine)
  • Setup: In a round-bottom flask, dissolve piperazine (3.0 equivalents) in dichloromethane (DCM). The large excess of piperazine is crucial to minimize the formation of the 1,4-di-Boc byproduct.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM and add it dropwise to the piperazine solution over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue. The excess piperazine will dissolve in the aqueous layer, while the 1-Boc-piperazine and any 1,4-di-Boc-piperazine will remain as a solid or oil.

  • Purification: Extract the aqueous solution multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product is often pure enough for the next step, or it can be further purified by column chromatography if necessary.[1]

Protocol 2: Deprotection to Yield 1-(2-Methylbutan-2-yl)piperazine
  • Setup: Dissolve the purified 1-Boc-4-(2-methylbutan-2-yl)piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 equivalents) in DCM, stirred at room temperature for 2-4 hours.

    • A 4M solution of HCl in 1,4-dioxane, stirred at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • For TFA: Concentrate the reaction mixture in vacuo. Dissolve the residue in water and basify to a pH > 12 with 2M NaOH solution. Extract the free amine product with DCM, dry the organic layers, and concentrate to yield the final product.

    • For HCl/Dioxane: Concentrate the mixture to obtain the product as its hydrochloride salt, or basify as described above to isolate the free base.

References

  • US Patent US6603003B2: Method for the preparation of piperazine and its deriv
  • Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1548. [Link]

  • Various Authors (2013). Discussion on best conditions to perform monoalkylation in piperazine. ResearchGate. [Link]

  • Kwiecien, R. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4945. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(2-Methylbutan-2-yl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methylbutan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the stability of this compound in solution. Inconsistent experimental results are often a primary indicator of compound degradation, and this resource will help you identify potential issues and implement preventative measures.[1]

Understanding the Instability of Piperazine Derivatives

1-(2-Methylbutan-2-yl)piperazine, like many piperazine derivatives, is a versatile compound. However, its chemical structure, containing two secondary amine groups, makes it susceptible to various degradation pathways. The stability of piperazine derivatives in solution is significantly influenced by factors such as pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] As a weak base, the pH of the solution is a critical parameter to control.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and use of 1-(2-Methylbutan-2-yl)piperazine solutions.

Q1: My experimental results have been inconsistent lately. Could this be a stability issue with my 1-(2-Methylbutan-2-yl)piperazine stock solution?

A1: Yes, inconsistent biological activity, unexpected side reactions, or changes in analytical profiles are classic signs of compound degradation.[1] If you observe a loss of potency or variability in your assays, it is crucial to assess the stability of your compound under your specific experimental conditions. Whenever feasible, prepare fresh solutions for your experiments.[1]

Q2: I've noticed a slight yellowing of my stock solution over time. What could be the cause?

A2: A color change in a solution often points to degradation. The two most likely culprits are:

  • Oxidation: The piperazine ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by the presence of metal ions. This can lead to the formation of colored byproducts.[1] To mitigate this, consider storing your solutions under an inert atmosphere like nitrogen or argon.[1]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical reactions, resulting in colored degradants.[1] Always store your solutions in amber vials or otherwise protected from light.[1]

Q3: My compound seems to be degrading in my acidic mobile phase during HPLC analysis. How can I address this?

A3: The stability of piperazine derivatives is highly pH-dependent.[1] In acidic conditions, hydrolysis of certain functionalities or other acid-catalyzed degradation pathways can occur. To address this:

  • Adjust Mobile Phase pH: Experiment with a less acidic, or even neutral or slightly basic, mobile phase if your chromatography allows. Buffering the mobile phase is critical for maintaining a stable pH.[1]

  • Method Optimization: Consider using a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity and allow for less harsh mobile phase conditions.[1]

  • Sample Preparation: Keep your samples in the autosampler for the shortest time possible and consider using a cooled autosampler.

Q4: What are the best practices for long-term storage of 1-(2-Methylbutan-2-yl)piperazine solutions?

A4: For long-term stability, it is recommended to store solutions at low temperatures, such as -20°C or -80°C.[1] It is also best practice to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Ensure the containers are tightly sealed to prevent solvent evaporation and exposure to air and moisture.[3]

Proactive Stability Management: A Workflow

To proactively manage the stability of your 1-(2-Methylbutan-2-yl)piperazine solutions, a systematic approach is recommended. This workflow will help you identify optimal storage and handling conditions.

Stability Workflow cluster_prep Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis cluster_eval Evaluation & Optimization prep Prepare fresh solution of 1-(2-Methylbutan-2-yl)piperazine stress Expose aliquots to stress conditions: - Acid/Base - Oxidation (e.g., H2O2) - Heat - Light (UV/Vis) prep->stress Divide into aliquots analysis Analyze samples using a stability-indicating HPLC method stress->analysis Collect time points eval Identify degradation products and quantify parent compound loss analysis->eval Process data optimize Optimize storage and handling conditions based on results eval->optimize Interpret findings

Caption: A systematic workflow for assessing and optimizing the stability of 1-(2-Methylbutan-2-yl)piperazine solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[1]

Objective: To determine the intrinsic stability of 1-(2-Methylbutan-2-yl)piperazine and develop a stability-indicating analytical method.

Materials:

  • 1-(2-Methylbutan-2-yl)piperazine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer salts (e.g., phosphate, acetate)

  • HPLC system with a PDA or UV detector and preferably a mass spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Methylbutan-2-yl)piperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[1]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples before analysis. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-(2-Methylbutan-2-yl)piperazine from its potential degradation products.[1]

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of the parent compound).

Method Optimization:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • If co-elution of the parent peak with degradation products is observed, optimize the method by:

    • Adjusting the mobile phase pH: This can significantly alter the retention of basic compounds like piperazine derivatives.[1]

    • Trying different organic modifiers: Methanol can provide different selectivity compared to acetonitrile.[1]

    • Using a different column: A C8, phenyl, or cyano stationary phase may provide better separation.[1]

    • Modifying the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.[1]

Data Presentation: Interpreting Forced Degradation Results

Summarize the results of your forced degradation study in a table to easily compare the stability of 1-(2-Methylbutan-2-yl)piperazine under different stress conditions.

Stress ConditionIncubation Time (hours)% Assay of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (60°C)2492.57.51
3% H₂O₂ (RT)2478.921.13
Heat (80°C)4895.14.91
Light (ICH Q1B)-98.61.41
Control4899.80.20

Note: The data in this table is illustrative and will vary depending on the specific compound and experimental conditions.

Potential Degradation Pathways

Based on the known reactivity of piperazine derivatives, the following degradation pathways are plausible for 1-(2-Methylbutan-2-yl)piperazine.

Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent 1-(2-Methylbutan-2-yl)piperazine N_Oxide N-Oxide formation Parent->N_Oxide [O] Ring_Opening Ring-opening products Parent->Ring_Opening [O], H₂O Amide_Cleavage Amide cleavage (if applicable) Parent->Amide_Cleavage H⁺/OH⁻ Isomerization Isomerization Parent->Isomerization Photo_Oxidation Photo-oxidation products Parent->Photo_Oxidation hν, [O]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Methylbutan-2-yl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylbutan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis for preclinical studies. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up campaign.

Introduction: The Challenge of Synthesizing 1-(2-Methylbutan-2-yl)piperazine

The synthesis of 1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-amyl)piperazine, presents a unique set of challenges primarily due to the sterically hindered tertiary alkyl group. Direct N-alkylation of piperazine is often plagued by low yields and the formation of multiple byproducts. As you transition from bench-scale to preclinical quantities, these issues can be magnified, leading to significant difficulties in purification and ultimately impacting timelines and resource allocation.

This guide will explore the two most viable synthetic routes for this molecule at scale: the N-alkylation of a mono-protected piperazine and reductive amination . We will delve into the intricacies of each method, providing detailed protocols, troubleshooting guidance, and a comprehensive FAQ section to address common concerns.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Route 1: N-Alkylation of Mono-protected Piperazine

This is a robust two-step approach that involves first protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, followed by alkylation of the remaining secondary amine and subsequent deprotection.

Question 1: My N-alkylation of 1-Boc-piperazine with 2-chloro-2-methylbutane is extremely slow and gives a low yield. What is happening and how can I improve it?

Answer:

This is a common issue when working with sterically hindered tertiary alkyl halides. The slow reaction rate is due to the high activation energy of the SN2 reaction at a tertiary carbon center. Furthermore, the competing E2 elimination reaction can become a major pathway, leading to the formation of 2-methyl-2-butene and unreacted 1-Boc-piperazine.

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: While higher temperatures can promote the desired SN2 reaction, they can also favor the E2 elimination. A careful optimization of the reaction temperature is crucial. Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress closely.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction outcome. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as it can stabilize the transition state of the SN2 reaction.

  • Weak Base: A non-nucleophilic, sterically hindered base is recommended to minimize side reactions. Bases like diisopropylethylamine (DIPEA) or potassium carbonate are good starting points.

  • Leaving Group: While 2-chloro-2-methylbutane is commercially available, the corresponding bromide (2-bromo-2-methylbutane) is a better leaving group and may improve the reaction rate. However, it might also increase the rate of elimination. A careful evaluation of both halides is recommended.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially when using an inorganic base like potassium carbonate, to improve the solubility and reactivity of the nucleophile.

Experimental Protocol: Optimized N-Alkylation of 1-Boc-piperazine

ParameterRecommended ConditionRationale
Alkyl Halide 2-bromo-2-methylbutane (1.1 eq)Better leaving group than chloride.
Base K₂CO₃ (2.0 eq) or DIPEA (2.0 eq)Non-nucleophilic to minimize side reactions.
Solvent DMF or AcetonitrilePolar aprotic solvent to favor SN2.
Temperature 60-80 °COptimal balance between reaction rate and elimination.
Additive KI (0.1 eq)Catalytic amount to promote in situ formation of the more reactive iodide.
Reaction Time 24-48 hoursMonitor by TLC or LC-MS.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the dialkylated piperazine. How can I suppress this?

Answer:

The formation of the 1,4-di-(2-methylbutan-2-yl)piperazine is a common issue, even when using a mono-protected piperazine. This can occur if the Boc protecting group is partially cleaved under the reaction conditions, followed by a second alkylation.

Probable Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged heating at high temperatures or the presence of acidic impurities can lead to the cleavage of the Boc group.

  • Sub-optimal Work-up: During the work-up, acidic conditions should be avoided until the deprotection step.

  • Control of Stoichiometry: Ensure that you are not using a large excess of the alkylating agent. A slight excess (1.05-1.1 equivalents) is usually sufficient.

Troubleshooting Workflow for Dialkylation

G start High Dialkylation Observed check_temp Lower Reaction Temperature (e.g., 50-60 °C) start->check_temp check_base Use a Weaker Base (e.g., NaHCO₃) start->check_base check_stoich Verify Stoichiometry of Alkylating Agent (1.05-1.1 eq) start->check_stoich check_boc Analyze Crude for Boc-cleavage Byproducts check_temp->check_boc check_base->check_boc check_stoich->check_boc

Caption: Decision tree for troubleshooting dialkylation.

Route 2: Reductive Amination

Reductive amination offers a convergent and often cleaner alternative to direct alkylation. This one-pot reaction involves the formation of an enamine/iminium intermediate from piperazine and 2-methyl-2-butanone, followed by in-situ reduction.

Question 3: My reductive amination reaction is not going to completion, and I am isolating a significant amount of unreacted piperazine.

Answer:

Incomplete conversion in reductive amination can be attributed to several factors, including the choice of reducing agent, reaction conditions, and the equilibrium of the initial iminium ion formation.

Probable Causes & Solutions:

  • Ineffective Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for this transformation as it is mild and selective.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the ketone starting material.

  • pH of the Reaction Mixture: The formation of the iminium ion is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate the dehydration step. Acetic acid is a common additive for this purpose.

  • Water Scavenging: The formation of the iminium ion produces water, which can shift the equilibrium back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can drive the reaction to completion.

  • Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.

Experimental Protocol: Optimized Reductive Amination

ParameterRecommended ConditionRationale
Ketone 2-methyl-2-butanone (1.0 eq)The carbonyl component.
Amine Piperazine (1.2 eq)Slight excess to drive the reaction.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and selective reducing agent.
Solvent DCM or DCECommon solvents for this reaction.
Additive Acetic Acid (1.1 eq)To catalyze iminium ion formation.
Temperature Room TemperatureTypically sufficient for this reaction.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for a multi-kilogram scale-up?

A1: Both routes have their merits for scale-up. The N-alkylation of mono-protected piperazine is a well-established and generally reliable method. However, it involves an additional protection/deprotection step, which adds to the overall process time and cost. The reductive amination route is more atom-economical as it is a one-pot reaction. However, it may require more careful optimization of reaction conditions to ensure complete conversion and minimize side reactions. For a large-scale campaign, a thorough process safety assessment would be required for both routes, with particular attention to the handling of reagents like sodium triacetoxyborohydride.

Q2: How do I effectively purify 1-(2-Methylbutan-2-yl)piperazine at a larger scale?

A2: The purification strategy will depend on the nature of the impurities.

  • Distillation: If the main impurities are volatile (e.g., unreacted starting materials, elimination byproducts), vacuum distillation can be a highly effective and scalable purification method. 1-(2-Methylbutan-2-yl)piperazine is expected to be a liquid with a relatively high boiling point, making it a good candidate for distillation.

  • Crystallization as a Salt: The product is a basic amine and can be converted to a salt (e.g., hydrochloride or dihydrochloride) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base. This is a very effective method for removing non-basic impurities.

  • Chromatography: While column chromatography is a standard purification technique at the lab scale, it is less practical for multi-kilogram quantities. However, it may be necessary if the impurities have similar physical properties to the product.

Q3: What are the key analytical techniques I should use to monitor the reaction and assess the purity of the final product?

A3: A combination of analytical techniques is essential for effective process control and quality assessment.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to identify and quantify any impurities.

  • Gas Chromatography (GC): Can be used to assess the purity of the final product, especially if it is purified by distillation.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Synthetic Pathways Overview

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Boc₂O alkylation Alkylation with 2-X-2-methylbutane boc_piperazine->alkylation protected_product 1-Boc-4-(2-methylbutan-2-yl)piperazine alkylation->protected_product deprotection Deprotection (e.g., TFA, HCl) protected_product->deprotection final_product_1 1-(2-Methylbutan-2-yl)piperazine deprotection->final_product_1 piperazine_2 Piperazine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) piperazine_2->reductive_amination ketone 2-Methyl-2-butanone ketone->reductive_amination final_product_2 1-(2-Methylbutan-2-yl)piperazine reductive_amination->final_product_2

Caption: Overview of the two primary synthetic routes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Retrieved from [Link][2]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved from [Link][3]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold." Its unique physicochemical properties—low toxicity, favorable acid-base constants, and the ability to form multiple hydrogen bonds—have cemented its role in a vast array of therapeutic agents.[1] The synthesis of novel piperazine derivatives, such as 1-(2-Methylbutan-2-yl)piperazine, necessitates rigorous and unequivocal structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing a detailed atomic-level map of the molecular architecture.

This guide provides an in-depth analysis and spectral assignment for 1-(2-Methylbutan-2-yl)piperazine, comparing theoretically predicted chemical shifts with experimentally-derived values from analogous structures reported in the literature. We will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts, multiplicities, and integrations, thereby offering a robust framework for researchers working with similarly substituted heterocyclic systems.

Logical Framework for Spectral Assignment

The process of assigning NMR signals is a systematic exercise in deduction, integrating fundamental principles with empirical data. Our approach follows a logical workflow, starting with an analysis of the molecule's structural components and symmetry, predicting the spectral features, and culminating in a definitive assignment.

G cluster_mol Molecular Structure Analysis cluster_pred Spectral Prediction cluster_assign Assignment & Verification A Identify Functional Groups (tert-Amyl, Piperazine) B Determine Molecular Symmetry A->B informs D Estimate Chemical Shifts (δ) Based on Environment A->D influences C Predict Number of ¹H & ¹³C Signals B->C determines F Correlate Predicted Signals with Experimental Data C->F provides basis for D->F E Determine ¹H Multiplicity (J-coupling) & Integration E->F G Utilize 2D NMR (COSY, HSQC) for Confirmation F->G is confirmed by H Final Spectral Assignment G->H leads to

Caption: Workflow for NMR spectral assignment.

Molecular Structure and Predicted Signals

1-(2-Methylbutan-2-yl)piperazine possesses a plane of symmetry that simplifies its NMR spectra. The molecule consists of a tert-amyl (2-methylbutan-2-yl) group attached to one nitrogen of the piperazine ring, with the second nitrogen remaining unsubstituted (N-H).

Caption: Labeled structure of 1-(2-Methylbutan-2-yl)piperazine.

Based on this structure, we anticipate six unique proton signals and six unique carbon signals .

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons. For N-substituted piperazines, the signals from the ring protons often appear as broad multiplets between 2.5 and 3.8 ppm due to rapid chair-chair interconversion at room temperature.[1][2]

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Rationale & Comparative Insights
H-a (CH₃ of Ethyl)~ 0.8Triplet (t)3HLocated in the shielded aliphatic region. The triplet pattern arises from coupling to the two adjacent methylene (H-b) protons.
H-b (CH₂ of Ethyl)~ 1.4Quartet (q)2HDeshielded relative to H-a. The quartet multiplicity is due to coupling with the three methyl (H-a) protons.
H-c (2 x CH₃ on C¹')~ 1.0Singlet (s)6HThese two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a singlet.
H-d (CH₂ adjacent to N-R)~ 2.6 - 2.8Broad Multiplet4HProtons on C²/C⁶ are adjacent to the bulky, electron-donating tert-amyl substituent. This environment typically results in a broad signal.
H-e (CH₂ adjacent to N-H)~ 2.9 - 3.1Broad Multiplet4HProtons on C³/C⁵ are adjacent to the less-substituted secondary amine. They are slightly more deshielded than H-d.
H-f (N-H)~ 1.5 - 3.0 (variable)Broad Singlet (br s)1HThe chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (CH₃, CH₂, CH, Cq). The chemical shifts for piperazine carbons typically fall within the 40-55 ppm range.[1][2]

Assignment (Label) Predicted δ (ppm) Carbon Type Rationale & Comparative Insights
C-i (CH₃ of Ethyl)~ 9CH₃Highly shielded terminal methyl carbon of the ethyl group.
C-ii (2 x CH₃ on C¹')~ 26CH₃Equivalent methyl carbons attached to the quaternary center.
C-iii (CH₂ of Ethyl)~ 33CH₂Methylene carbon of the ethyl group.
C-iv (CH₂ adjacent to N-H)~ 46CH₂Carbons C³/C⁵ are adjacent to the secondary amine. Data from similar structures show these carbons in the 43-46 ppm range.[3]
C-v (CH₂ adjacent to N-R)~ 51CH₂Carbons C²/C⁶ are deshielded by the alpha-nitrogen atom.
C-vi (Quaternary C¹')~ 58CqThe quaternary carbon of the tert-amyl group, directly bonded to nitrogen, is the most deshielded aliphatic carbon.

Experimental Protocol: Best Practices for Data Acquisition

To obtain high-quality, reproducible NMR data for molecules like 1-(2-Methylbutan-2-yl)piperazine, a standardized protocol is essential. The choice of solvent and instrument parameters directly impacts spectral quality.

Objective: To acquire high-resolution ¹H and ¹³C{¹H} NMR spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent for its ability to dissolve a wide range of organic molecules and its single, well-defined residual solvent peak.[4] Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

    • For observing the N-H proton without exchange broadening, DMSO-d₆ can be a superior alternative.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[3]

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure consistent chemical shifts.[2]

    • ¹H NMR Acquisition:

      • Pulse Angle: 30-45° to balance signal intensity and relaxation time.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

    • ¹³C{¹H} NMR Acquisition:

      • Mode: Proton-decoupled (zgpg30 or similar).

      • Pulse Angle: 30°.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]

    • Integrate the ¹H signals and pick peaks for both spectra.

Conclusion

The structural elucidation of 1-(2-Methylbutan-2-yl)piperazine is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. By understanding the influence of the bulky aliphatic substituent on the piperazine ring and applying fundamental NMR principles, each proton and carbon signal can be confidently assigned. The predicted values and rationales presented in this guide, benchmarked against literature data for analogous structures, provide a reliable template for researchers and quality control scientists. For absolute confirmation, especially in cases of complex splitting patterns, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

References

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 33-40. [Link]

  • Ahrens, J. F., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Ahrens, J. F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Ahrens, J. F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information (PMC). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ATB (Automated Topology Builder). (n.d.). Piperazine. University of Queensland. Retrieved January 25, 2026, from [Link]

  • Navarro-Vázquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 691–697. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

  • Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Princeton University. (n.d.). Supplementary Information. Macmillan Group. Retrieved January 25, 2026, from [Link]

  • Chegg. (2023). Solved Predict the 13C NMR spectrum of the 2-methylbutane. Chegg.com. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of piperazine, a compound of significant interest in the pharmaceutical industry. Piperazine is a building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and also sees use as an API itself.[1] Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for piperazine.

The Analytical Challenge of Piperazine

Piperazine presents a unique analytical challenge due to its physicochemical properties. It is a small, hydrophilic, basic organic compound with two secondary amine groups.[2] Crucially, it lacks a significant chromophore, rendering direct UV-Vis spectrophotometric detection insensitive and often impractical for trace-level analysis.[1][3] This inherent property necessitates either derivatization to introduce a chromophoric or fluorophoric tag or the use of alternative detection techniques such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).[1][2]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for piperazine quantification is contingent on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the intended application (e.g., quality control of bulk API vs. determination in a complex biological fluid). This guide will compare the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like piperazine.[4] However, due to piperazine's high polarity, it is not well-retained on traditional reversed-phase columns without the use of ion-pairing reagents or specialized columns.[2]

To overcome the lack of a native chromophore, piperazine can be derivatized with a UV-active reagent. A common approach involves reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1] This allows for sensitive detection using standard HPLC-UV instrumentation.[1]

Key Strengths:

  • Readily available instrumentation in most analytical laboratories.

  • Can achieve low limits of detection (LOD) and quantification (LOQ).[1]

Considerations:

  • Derivatization adds an extra step to the sample preparation, which can introduce variability.

  • The derivatization reaction must be optimized for completeness and reproducibility.

ELSD is a universal detector that is not dependent on the optical properties of the analyte.[5] This makes it suitable for the direct analysis of piperazine without derivatization.[5] The response is based on the light scattering of non-volatile analyte particles after nebulization and solvent evaporation.

Key Strengths:

  • Eliminates the need for derivatization.

  • Compatible with a wide range of mobile phases.

Considerations:

  • The response can be non-linear.

  • Lower sensitivity compared to MS and derivatization-based UV/fluorescence methods.

Similar to UV derivatization, piperazine can be reacted with a fluorescent tag, such as dansyl chloride, to enable highly sensitive detection by FLD.

Key Strengths:

  • Excellent sensitivity and selectivity.

Considerations:

  • Requires a derivatization step.

  • Not all laboratories are equipped with fluorescence detectors.

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[6] This is often considered the gold standard for trace-level quantification in complex matrices.[3][6]

Key Strengths:

  • Exceptional sensitivity and specificity.[3]

  • Can often be used without derivatization.[5]

  • Provides structural information for analyte confirmation.[6]

Considerations:

  • Higher instrumentation cost and complexity.

  • Potential for matrix effects that can suppress or enhance the analyte signal.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] Piperazine itself is not sufficiently volatile for direct GC analysis, necessitating a derivatization step to increase its volatility and improve its chromatographic properties.[8] A common derivatization agent is trifluoroacetic anhydride (TFAA).[8]

Key Strengths:

  • High chromatographic resolution.

  • Provides definitive identification based on mass spectra.[8][9]

Considerations:

  • Requires a derivatization step.[8]

  • Not suitable for thermally labile piperazine derivatives.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like piperazine.[10] Due to its poor chromophore, indirect UV detection is often employed.[10]

Key Strengths:

  • High separation efficiency.

  • Low sample and reagent consumption.

Considerations:

  • Lower sensitivity compared to other techniques.

  • Can be more susceptible to matrix interference.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed analytical methods for piperazine quantification. The values are indicative and can vary depending on the specific application, sample matrix, and instrumentation.

Analytical MethodDerivatization Required?Typical LODTypical LOQKey AdvantagesKey Disadvantages
HPLC-UV Yes (e.g., with NBD-Cl)30 ppm[1]90 ppm[1]Widely available instrumentation.[1]Extra sample preparation step.
HPLC-ELSD NoMethod dependentMethod dependentNo derivatization needed.[5]Non-linear response, lower sensitivity.
HPLC-FLD Yes (e.g., with dansyl chloride)µg/kg rangeµg/kg rangeHigh sensitivity and selectivity.Derivatization required.
LC-MS/MS No (often)0.3 µg/kg[3]1.0 µg/kg[3]High sensitivity and specificity.[3][6]High instrument cost, matrix effects.[7]
GC-MS Yes (e.g., with TFAA)0.002 µg/mL[8]0.008 µg/mL[8]High resolution, definitive ID.[8][9]Derivatization required.[8]
CE NoMethod dependentMethod dependentHigh separation efficiency.[10]Lower sensitivity.

Cross-Validation of Analytical Methods: A Framework for Trustworthiness

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when more than one analytical method is used for the same purpose, or when a method is transferred between laboratories. The principles of analytical method validation are outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15]

The core objective of cross-validation is to demonstrate that the different analytical methods provide equivalent results. This is achieved by analyzing the same set of samples using both methods and comparing the outcomes.

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

Experimental Protocols: A Step-by-Step Guide

The following are generalized, step-by-step protocols for the validation of an HPLC-UV method with pre-column derivatization and a direct LC-MS/MS method for piperazine quantification. These should be adapted and optimized for specific applications.

Protocol 1: HPLC-UV with NBD-Cl Derivatization

Objective: To validate an HPLC-UV method for the quantification of piperazine in an active pharmaceutical ingredient (API).

  • Preparation of Solutions:

    • Prepare a stock solution of piperazine standard in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the NBD-Cl derivatizing agent.

    • Prepare a diluent for the mobile phase and sample preparation.

  • Derivatization Procedure:

    • To an aliquot of the piperazine standard or sample solution, add the NBD-Cl solution and a suitable buffer to maintain the optimal pH for the reaction.

    • Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization (e.g., 70°C for 30 minutes).[8]

    • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 25°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for the piperazine-NBD derivative.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze blank samples, placebo, and the API to ensure no interference at the retention time of the derivatized piperazine.

    • Linearity: Prepare a series of calibration standards over a defined concentration range (e.g., LOQ to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[1]

    • Accuracy: Perform recovery studies by spiking known amounts of piperazine into the API at different concentration levels (e.g., 50%, 100%, 150%). Calculate the percentage recovery.[1]

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample at the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.[1]

Protocol 2: LC-MS/MS for Direct Quantification

Objective: To validate a direct LC-MS/MS method for the quantification of piperazine in a biological matrix (e.g., plasma).

  • Sample Preparation:

    • Perform a protein precipitation of the plasma sample by adding a suitable organic solvent (e.g., acetonitrile).[8]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A column suitable for polar compounds, such as a HILIC column or a mixed-mode column.[5]

    • Mobile Phase: A gradient of an aqueous buffer with an organic modifier (e.g., acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for piperazine and an internal standard (if used).

  • Validation Parameters (as per EMA/FDA Bioanalytical Method Validation Guidelines): [12][16]

    • Selectivity: Analyze at least six blank matrix samples from different sources to check for interferences.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range.

    • Accuracy and Precision: Determine at the LLOQ, low, medium, and high QC levels.

    • Recovery: Assess the extraction efficiency of the sample preparation method.

    • Stability: Evaluate the stability of piperazine in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Logical Relationships in Analytical Method Selection

The choice of an analytical method for piperazine quantification is a multi-faceted decision. The following diagram illustrates the logical relationships between the analytical requirements and the suitability of different techniques.

Caption: A diagram showing the relationship between analytical requirements and the selection of a suitable method for piperazine quantification.

Conclusion

The accurate and precise quantification of piperazine is a critical aspect of pharmaceutical development and quality control. While the inherent physicochemical properties of piperazine present analytical challenges, a range of robust and reliable methods are available. The choice of the most appropriate technique depends on a careful consideration of the specific analytical requirements, including sensitivity, sample matrix, and available resources.

This guide has provided a comparative overview of the most common analytical techniques, detailed experimental protocols for method validation, and a framework for the cross-validation of these methods. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the trustworthiness and accuracy of their analytical data for piperazine quantification.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Al-Shwaiyat, M. K. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Madej, K., & Tauter, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 141. Retrieved from [Link]

  • Wang, B., Pang, M., Xie, X., Xie, K., Zhang, Y., Cui, L., ... & Wang, J. (2017). Quantification of piperazine in chicken and pig tissues by gas chromatography–electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. Journal of Chromatography A, 1519, 9-18. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., & Carvalho, F. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Annals of Toxicology, 4(1), 123. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., & Carvalho, F. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Annals of Toxicology, 4(1), 123. Retrieved from [Link]

  • Kubik, K., Walczak, J., & Sowik, A. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7401. Retrieved from [Link]

  • Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 81, 101-113. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, 1110(1-2), 268-271. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub, O. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

A Comparative In Vitro Efficacy Analysis of 1-(2-Methylbutan-2-yl)piperazine Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A significant portion of this developmental effort is centered on the exploration of novel chemical scaffolds that can overcome the limitations of existing treatments, such as drug resistance and severe side effects. The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Its unique physicochemical properties, including its ability to form hydrogen bonds and its structural rigidity, make it an attractive starting point for the design of new therapeutic agents.[1] Piperazine derivatives have demonstrated potential in oncology by interacting with various biological targets, inhibiting the cell cycle, and inducing apoptosis.[1]

This guide introduces a novel piperazine derivative, 1-(2-Methylbutan-2-yl)piperazine, as a hypothetical candidate for anticancer drug development. While in vitro efficacy data for this specific compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation. We will compare its potential efficacy against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of representative human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinning and the practical methodologies for such a comparative analysis.

Comparative In Vitro Cytotoxicity

The cornerstone of preclinical cancer drug discovery is the assessment of a compound's ability to inhibit the proliferation of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the reported IC50 values for our comparator drugs, Doxorubicin and Cisplatin, against the selected cancer cell lines. It is crucial to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as incubation time and the specific assay used.[2]

CompoundCell LineIC50 (µM)Assay Duration
1-(2-Methylbutan-2-yl)piperazine MCF-7Data not available-
A549Data not available-
HCT116Data not available-
Doxorubicin MCF-7~0.65 µg/mL (~1.12 µM)Not Specified
A549~0.4 µg/mL (~0.69 µM)Not Specified
HCT116Variable-
Cisplatin MCF-7~6.4 - 66 µMNot Specified
A549~7.49 - 10.91 µM24-48 hours
HCT116Variable-

Note: The IC50 values for Doxorubicin and Cisplatin are sourced from multiple studies and show a range of reported efficacies. This highlights the importance of conducting direct, side-by-side comparisons under identical experimental conditions.

Postulated Mechanism of Action of Piperazine Derivatives in Oncology

While the precise mechanism of 1-(2-Methylbutan-2-yl)piperazine is yet to be elucidated, studies on other anticancer piperazine derivatives offer valuable insights into potential pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some piperazine derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Caption: Postulated signaling pathway for the anticancer activity of a piperazine derivative.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the generation of robust and reproducible data, standardized protocols are paramount. Below are detailed methodologies for two widely used colorimetric assays for determining in vitro cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 1-(2-Methylbutan-2-yl)piperazine), positive controls (Doxorubicin, Cisplatin), and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove the TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Protein-Bound Dye Solubilization: Add a Tris base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

SRB_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Fix Cells with TCA C->D E 5. Wash and Dry Plates D->E F 6. Stain with SRB Dye E->F G 7. Wash and Dry Plates F->G H 8. Solubilize Dye with Tris Base G->H I 9. Read Absorbance at 510 nm H->I J 10. Calculate IC50 Values I->J

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of novel chemical entities, using the hypothetical compound 1-(2-Methylbutan-2-yl)piperazine as a case study. The direct comparison with established drugs like Doxorubicin and Cisplatin, utilizing standardized and robust protocols such as the MTT and SRB assays, is a critical first step in the drug discovery pipeline. While the in vitro efficacy of 1-(2-Methylbutan-2-yl)piperazine remains to be determined, the broader class of piperazine derivatives has shown considerable promise in oncology.[1]

Future research should focus on synthesizing 1-(2-Methylbutan-2-yl)piperazine and performing the described in vitro assays to generate empirical data. Subsequent studies should then aim to elucidate its precise mechanism of action, potentially through investigations into its effects on apoptosis-related proteins and key cancer signaling pathways. A comprehensive understanding of its in vitro efficacy and mechanism will be instrumental in guiding its further development as a potential anticancer therapeutic.

References

  • Mihajlović, L. P., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
  • Pavia, M. R., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Journal of Biomaterials Science, Polymer Edition. [Link]

  • Al-Otaibi, F., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1821. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Wikipedia. (2025). 1-(2-Diphenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1-4 against MCF-7, HCT-116, HepG2 and WI-38 cell lines.
  • PubChem. (n.d.). Piperazine, 1-(2-(6,11-dihydrodibenzo(b,e)thiepin-2-yl)-1-thioxoethyl)-4-methyl-, monohydrochloride. Retrieved from [Link]

  • Kleszcz, R., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12291. [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1496–1500. [Link]

  • Wang, N., et al. (2020). Icariside II enhances cisplatin-induced apoptosis by promoting endoplasmic reticulum stress signalling in non-small cell lung cancer cells. Cell Death & Disease, 11(1), 53. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Novel Piperazine Derivatives: A Comparative Study Featuring 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and analyzing dose-response studies of novel piperazine derivatives, using the hypothetical compound 1-(2-Methylbutan-2-yl)piperazine as a central example. We will explore the critical experimental design considerations, step-by-step protocols for generating robust data, and the statistical methodologies required for meaningful interpretation and comparison with alternative compounds.

The piperazine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects[1][2]. The biological activity of these compounds is intrinsically linked to their concentration, making the characterization of the dose-response relationship a fundamental step in preclinical drug discovery and development[1]. This guide is designed to equip researchers with the expertise to design, execute, and interpret these crucial experiments with scientific rigor.

The Importance of the Dose-Response Relationship

The dose-response curve is a graphical representation of the relationship between the dose of a drug and the magnitude of its effect. This relationship is fundamental to pharmacology as it allows for the determination of key parameters such as the potency (EC50 or IC50), efficacy (maximal effect), and the therapeutic index of a compound. A thorough understanding of these parameters is essential for lead optimization and for predicting the potential clinical utility and safety of a drug candidate[1].

Experimental Design and Protocol

The selection of an appropriate in vitro assay is paramount and is dictated by the hypothesized mechanism of action of the test compound. Given the broad spectrum of activities of piperazine derivatives, this could range from receptor binding assays to cell viability or functional assays measuring downstream signaling events[3][4][5]. For our hypothetical compound, 1-(2-Methylbutan-2-yl)piperazine, let us assume a potential role as a modulator of a G-protein coupled receptor (GPCR), a common target for this class of compounds[3].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Luminescence, Fluorescence) incubation->readout data_normalization Data Normalization readout->data_normalization curve_fitting Non-linear Regression data_normalization->curve_fitting parameter_extraction Parameter Extraction (EC50, Emax, Hill Slope) curve_fitting->parameter_extraction data_analysis_pipeline raw_data Raw Data (e.g., Luminescence Units) normalization Normalization (% of Control) raw_data->normalization log_transform Log Transformation of Concentration normalization->log_transform curve_fit Non-linear Regression (Sigmoidal Dose-Response) log_transform->curve_fit parameter_determination Parameter Determination (EC50, Hill Slope, Emax) curve_fit->parameter_determination statistical_comparison Statistical Comparison (e.g., F-test) parameter_determination->statistical_comparison

Caption: The pipeline for statistical analysis of dose-response data.

  • Data Normalization:

    • The raw data is typically normalized to the response of the vehicle control (0% effect) and a positive control (100% effect, e.g., a saturating concentration of a known agonist). This allows for the comparison of results across different experiments and plates.

  • Log Transformation of Concentration:

    • The compound concentrations are converted to their logarithm. This is because the dose-response relationship is typically sigmoidal on a semi-log plot, and this transformation helps to linearize the central portion of the curve.

  • Non-linear Regression:

    • The normalized data is then fitted to a sigmoidal dose-response model using non-linear regression analysis. The most common model is the four-parameter logistic equation:

      Y = Bottom + (Top - Bottom)/(1 + 10^((LogEC50 - X)HillSlope))

      Where:

      • Y is the response.

      • X is the logarithm of the compound concentration.

      • Bottom is the response at the lowest concentration.

      • Top is the response at the highest concentration (Emax).

      • LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top.

      • HillSlope describes the steepness of the curve.

  • Parameter Extraction and Interpretation:

    • EC50 (Half-maximal effective concentration): This is a measure of the compound's potency. A lower EC50 indicates a more potent compound.

    • Emax (Maximal effect): This represents the efficacy of the compound. It is the maximum response the compound can elicit.

    • Hill Slope: This parameter reflects the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding interaction between the compound and its target. A slope greater than 1 may indicate positive cooperativity, while a slope less than 1 may suggest negative cooperativity or multiple binding sites.

Comparative Analysis: 1-(2-Methylbutan-2-yl)piperazine vs. Alternative Compounds

To put the pharmacological profile of 1-(2-Methylbutan-2-yl)piperazine into context, it is crucial to compare its dose-response parameters with those of other relevant compounds. The choice of comparators depends on the research question. For instance, one might compare it to:

  • A known potent agonist for the same target: To benchmark its potency and efficacy.

  • Structurally similar piperazine derivatives: To understand the structure-activity relationship (SAR).[1]

  • Compounds with a different mechanism of action but a similar therapeutic indication: To evaluate its potential advantages.

Below is a hypothetical comparison table.

CompoundTargetAssay TypeEC50 (nM)Emax (% of Control)Hill Slope
1-(2-Methylbutan-2-yl)piperazine GPCR-XcAMP150951.1
Reference Agonist GPCR-XcAMP151001.0
Alternative Piperazine Derivative GPCR-XcAMP500800.9

In this hypothetical scenario, 1-(2-Methylbutan-2-yl)piperazine is a full agonist with good efficacy but is 10-fold less potent than the reference agonist. It is, however, more potent and efficacious than the alternative piperazine derivative, suggesting a favorable modification in its chemical structure.

Hypothetical Signaling Pathway

To provide a biological context for the dose-response data, it is helpful to visualize the potential signaling pathway being modulated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 1-(2-Methylbutan-2-yl)piperazine receptor GPCR-X ligand->receptor Binds g_protein G-protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Caption: A hypothetical GPCR signaling pathway modulated by our test compound.

Conclusion

The statistical analysis of dose-response curves is a critical component of drug discovery and development. This guide has provided a comprehensive overview of the experimental and analytical considerations for characterizing novel piperazine derivatives like 1-(2-Methylbutan-2-yl)piperazine. By following a structured approach that includes robust experimental design, meticulous execution, and appropriate statistical analysis, researchers can generate high-quality, reproducible data that will drive informed decision-making in their research endeavors. The comparative analysis with alternative compounds is essential for understanding the unique pharmacological profile of a new chemical entity and for guiding future optimization efforts.

References

  • Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

A Guide to Confirming the Purity of Synthesized 1-(2-Methylbutan-2-yl)piperazine Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, the rigorous confirmation of an API's purity is a non-negotiable cornerstone of the development process. Relying on a single analytical method, no matter how robust, provides only a single perspective and can lead to a false sense of security. Certain impurities may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be masked by the API's signal in spectroscopic methods.

This guide presents a comprehensive strategy for confirming the purity of a synthesized model compound, 1-(2-Methylbutan-2-yl)piperazine, by employing a suite of orthogonal analytical methods. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) using fundamentally different principles.[1] This approach significantly enhances the reliability of the results by mitigating the risk of overlooking impurities that one method might miss.[2] By integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we can construct a holistic and trustworthy purity profile, ensuring the material meets the stringent standards required for advancement in the drug development pipeline.

The Target Molecule and Potential Impurities

1-(2-Methylbutan-2-yl)piperazine is a substituted piperazine, a scaffold of significant interest in medicinal chemistry.[3][4] A common synthetic route involves the direct N-alkylation of piperazine with a suitable tert-amyl halide, such as 2-chloro-2-methylbutane.

A Plausible Synthetic Route:

This seemingly straightforward synthesis can introduce several potential impurities that must be analytically targeted:

  • Unreacted Starting Materials: Residual piperazine and 2-chloro-2-methylbutane.

  • Process-Related Impurities: Di-substituted piperazine (1,4-bis(2-Methylbutan-2-yl)piperazine), where the alkylation occurs on both nitrogen atoms.

  • Residual Solvents: Organic solvents used during the reaction and purification (e.g., acetonitrile, toluene, heptane).[5]

  • Degradation Products: Unforeseen products from side reactions or decomposition.

Our analytical strategy must be designed to detect and quantify this diverse range of potential contaminants.

The Orthogonal Analytical Workflow

A robust purity assessment relies on a multi-faceted approach where each technique provides a unique piece of the puzzle. The overall workflow ensures that the sample is interrogated for different types of impurities, from non-volatile organic compounds to residual solvents and structural anomalies.

Orthogonal_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_conclusion Final Assessment Synthesis Synthesized Crude 1-(2-Methylbutan-2-yl)piperazine HPLC HPLC-UV/MS (Non-volatile impurities, Related substances) Synthesis->HPLC GCMS Headspace GC-MS (Residual Solvents, Volatile impurities) Synthesis->GCMS NMR ¹H & ¹³C NMR (Structural confirmation, Quantitative purity (qNMR)) Synthesis->NMR FTIR FTIR (Functional group confirmation) Synthesis->FTIR Integration Data Integration & Comparison HPLC->Integration GCMS->Integration NMR->Integration FTIR->Integration Purity Comprehensive Purity Profile (>99.5%) Integration->Purity

Caption: Workflow for orthogonal purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds.[6] Its strength lies in separating the main compound from closely related structural analogues, such as the di-substituted by-product, and unreacted piperazine. We employ a reversed-phase method, which is excellent for separating compounds based on hydrophobicity. To achieve true orthogonality and ensure no impurities are co-eluting, a secondary, different HPLC method (e.g., using a phenyl-hexyl column or a different mobile phase pH) should also be developed.[7][8] For this guide, we detail the primary validated method.

Experimental Protocol: HPLC-UV
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 2 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD) at 210 nm
Sample Prep. Accurately weigh ~10 mg of sample, dissolve in 10 mL of 50:50 Water:Acetonitrile

Step-by-Step Methodology:

  • Prepare the mobile phases and sample solution as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.

  • Inject a system suitability standard to verify column performance, as per USP <621> guidelines.[9]

  • Inject the sample solution.

  • Integrate all peaks in the resulting chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The synthesis and purification of an API invariably involve organic solvents, which must be controlled to levels stipulated by regulatory guidelines like ICH Q3C. GC-MS, particularly with a headspace autosampler, is the definitive technique for identifying and quantifying these volatile impurities.[10][11] The headspace technique is crucial as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile API contamination and eliminating complex sample preparation.[12] Mass spectrometry provides unambiguous identification of the detected volatiles by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS
ParameterCondition
Instrument Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp. 250°C
Headspace Vial Temp. 80°C
Headspace Loop Temp. 90°C
Headspace Transfer Line 100°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Sample Prep. Accurately weigh ~50 mg of sample into a 20 mL headspace vial, add 5 mL of Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Prepare the sample in a headspace vial as described.

  • Prepare calibration standards for expected residual solvents (e.g., toluene, heptane) in DMSO.

  • Place the sample and standard vials into the headspace autosampler tray.

  • The autosampler will automatically heat the vial to equilibrate the volatiles in the headspace.

  • A sample of the headspace gas is automatically injected into the GC-MS system.

  • The resulting chromatogram is analyzed. Peaks are identified by their retention time and mass spectrum, and quantified against the calibration standards.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for definitive structure elucidation.[13][14] For purity analysis, its power is twofold. First, high-resolution ¹H and ¹³C NMR spectra provide an atomic-level confirmation that the synthesized molecule has the correct structure. Any deviation or unexpected signal is an immediate red flag for an impurity. Second, quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[15] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be calculated.

Experimental Protocol: ¹H and ¹³C NMR
ParameterCondition
Instrument Bruker Avance III 400 MHz or equivalent
Solvent Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
¹H NMR 32 scans, relaxation delay (d1) of 1 second
¹³C NMR 1024 scans, proton decoupled
Sample Prep. Dissolve ~15 mg of sample in ~0.7 mL of CDCl₃
qNMR (optional) Add a precise weight of a certified internal standard (e.g., maleic anhydride) to the prepared sample

Step-by-Step Methodology:

  • Prepare the sample solution in an NMR tube.

  • Acquire the ¹H NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to confirm they match the expected structure of 1-(2-Methylbutan-2-yl)piperazine. Look for any unassigned peaks that may indicate impurities.

  • Acquire the ¹³C NMR spectrum to confirm the number and type of carbon environments.

  • For qNMR, integrate a well-resolved proton signal from the analyte against a known signal from the internal standard to calculate the absolute purity (assay).

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups within a molecule and, importantly, the absence of functional groups from starting materials.[16] For our target molecule, we expect to see C-H (aliphatic) and C-N stretching vibrations, and the characteristic N-H stretch of the secondary amine on the piperazine ring. The absence of a strong O-H peak, for example, would confirm the removal of any water or alcohol solvents. While not typically a quantitative method for purity, it serves as an excellent qualitative check and identity confirmation.

Experimental Protocol: FTIR-ATR
ParameterCondition
Instrument Thermo Fisher Nicolet iS5 or equivalent with an ATR accessory
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Sample Prep. Place a small amount of the solid sample directly onto the ATR crystal

Step-by-Step Methodology:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place the solid sample onto the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum.

  • Analyze the spectrum for characteristic peaks. For 1-(2-Methylbutan-2-yl)piperazine, expect to see:

    • ~3300 cm⁻¹: N-H stretch (secondary amine).

    • 2950-2800 cm⁻¹: Aliphatic C-H stretches.

    • ~1450 cm⁻¹: C-H bend.

    • 1200-1000 cm⁻¹: C-N stretch.

Caption: Rationale for selecting each orthogonal method.

Integrating the Data: A Comparative Purity Profile

No single method tells the whole story. The true power of the orthogonal approach comes from integrating the results into a single, comprehensive purity statement.

Table of Comparative Results (Hypothetical Data for a High-Purity Batch)

Analytical MethodParameter MeasuredResultInterpretation
HPLC-UV Purity by Area %99.85%The sample is highly pure with respect to non-volatile, UV-active impurities. A minor peak at 0.10% was identified by LC-MS as the di-substituted by-product.
Headspace GC-MS Residual SolventsToluene: 50 ppmHeptane: Not DetectedThe level of toluene is well below the ICH limit of 890 ppm. Other process solvents are absent.
¹H & ¹³C NMR Structural ConfirmationSpectra consistent with proposed structure. No unassigned signals >0.05%.The chemical structure is confirmed. No significant structural impurities are detectable by NMR.
qNMR Absolute Purity (Assay)99.8% w/wThe absolute purity confirms the high quality of the material, aligning well with the HPLC area % result.
FTIR-ATR Functional Group AnalysisN-H, C-H, and C-N stretches observed. No O-H or other unexpected peaks.The functional group profile is correct, confirming the compound's identity and absence of certain contaminants like water.

Final Purity Statement: Based on the combined data from four orthogonal analytical techniques, the synthesized batch of 1-(2-Methylbutan-2-yl)piperazine is confirmed to have a purity of 99.8% . HPLC analysis indicates a primary impurity at 0.10%, identified as the di-substituted by-product. Residual solvents are well within safe limits as defined by ICH guidelines. Both NMR and FTIR confirm the structural identity and integrity of the compound. This multi-faceted confirmation provides a high degree of confidence in the quality of the API, deeming it suitable for further development. This entire process must be conducted under the principles of analytical method validation as outlined by guidelines such as ICH Q2(R1) to ensure the results are accurate and reliable.[17]

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • MDPI Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • Avomeen. GC MS Volatile Impurity Testing. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Organic volatile impurities in pharmaceuticals. [Link]

  • eGyanKosh. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (2012). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Pharmaceutical Technology. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. The Importance of Organic Volatile Impurity Analysis in Pharmaceutical Manufacturing. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (November 2005). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methylbutan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methylbutan-2-yl)piperazine, a substituted piperazine derivative. As a Senior Application Scientist, my objective is to blend rigorous scientific principles with practical, field-tested experience to empower you to manage this chemical waste with confidence and precision.

Hazard Profile: Understanding the Risks

1-(2-Methylbutan-2-yl)piperazine is a substituted piperazine. The piperazine functional group is known to present several hazards, including corrosivity and the potential to cause sensitization.[1][2] The 2-methylbutan-2-yl group, a bulky alkyl substituent, is structurally related to 2-methylbutane, which is an extremely flammable liquid.[3][4][5] Therefore, it is prudent to handle 1-(2-Methylbutan-2-yl)piperazine as a substance that is potentially flammable, corrosive, and harmful if ingested or inhaled .

Key Anticipated Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage.[2]

  • Flammability: The presence of the 2-methylbutan-2-yl group suggests the compound may be flammable.[3][4][5]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]

Hazard ClassificationAnticipated EffectsSources
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2]Piperazine and substituted piperazine SDS.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Piperazine and substituted piperazine SDS.[1]
Flammability Potentially flammable liquid and vapor.[3][4][5]2-Methylbutane SDS.[3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Piperazine SDS.[1]
Respiratory/Skin Sensitization May cause allergic reactions.[1]Piperazine SDS.[1]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to establish a safe working environment. This proactive approach minimizes the risk of exposure and ensures that any unforeseen incidents can be managed effectively.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. Based on the anticipated hazards, the following should be considered mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.[6]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is required.[6]

Engineering Controls:

  • Ventilation: All handling and disposal activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[6] Fire extinguishers suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be available.[2]

Step-by-Step Disposal Protocol

The proper disposal of 1-(2-Methylbutan-2-yl)piperazine is contingent on the quantity and form of the waste (pure compound, solution, or contaminated materials). The following workflow provides a systematic approach to ensure safe and compliant disposal.

Workflow for Waste Segregation and Disposal

cluster_0 Waste Identification & Segregation cluster_1 Waste Characterization cluster_2 Disposal Pathway A Identify Waste Stream (Pure Compound, Solution, Contaminated PPE) B Segregate into Compatible Waste Containers A->B C Is the waste corrosive? B->C D Is the waste flammable? B->D E Neutralize if safe and permissible C->E Yes F Package for Incineration D->F Yes E->F G Label Hazardous Waste Container F->G H Arrange for Licensed Disposal G->H

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.